4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Description
BenchChem offers high-quality 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSJFVMMHLPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631488 | |
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120422-90-4 | |
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
CAS Number: 120422-90-4
This document provides a comprehensive overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a key intermediate in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Data
The following table summarizes the key quantitative data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂N₃ | |
| Molecular Weight | 202.04 g/mol | |
| CAS Number | 120422-90-4 | |
| Appearance | Off-white solid | [1] |
| Purity | >95% | [2] |
| LogP | 1.858 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| HPLC-MS | Rt = 1.15 min, M+H = 202/204 | [1] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 2.64 (s, 3H), 7.64 (s, 1H) | [1] |
Synthesis Protocol
The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through a multi-step process, as detailed in patent AU 2016320297 B2.[1] The workflow involves the synthesis of an ethanol derivative, followed by oxidation, cyclization, and chlorination.
Experimental Workflow Diagram
Caption: Synthesis workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanol
-
This initial step, while referenced, is not detailed in the provided search results. It is presumed to start from a suitable pyridine precursor.
Step 2: Synthesis of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanone [1]
-
To a stirred solution of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanol (2.57 g) in dichloromethane (51.4 mL), add N-methyl morpholine-N-oxide (1.994 g).
-
Stir the reaction at room temperature for 10 minutes.
-
Add tetra-n-propylammonium perruthenate (TPAP) (135.6 mg) and continue stirring for 7 days.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (SiO₂, 7:1 cyclohexane/EtOAc) to yield 1.74 g of the desired ketone as a colorless oil.
Step 3: Synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine [1]
-
To a solution of 1-(2,4,6-trichloro-pyridin-3-yl)-ethanone (1.75 g) in absolute ethanol (8.75 mL), add hydrazine hydrate (0.76 mL).
-
Stir the reaction at room temperature for 40 hours.
-
Evaporate the solvent and add water (10 mL).
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic phases, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography (SiO₂, 10-30% EtOAc in cyclohexane) to afford 0.74 g of the final product as an off-white solid.
Biological Context and Application
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, making it a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers.[3][4]
SYK Signaling Pathway
SYK is a key mediator in signaling pathways initiated by immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor activation, SYK is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that ultimately leads to cellular responses like proliferation, differentiation, and the production of inflammatory cytokines.[4][5] Inhibitors derived from 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are designed to block the kinase activity of SYK, thereby disrupting these signaling pathways.
Caption: Role of SYK in immune cell signaling and its inhibition.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting its potential as a kinase inhibitor.
Core Physicochemical Properties
Table 1: Physicochemical Data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₃ | - |
| Molecular Weight | 202.04 g/mol | [1][2] |
| CAS Number | 120422-90-4 | [1][2][3] |
| Calculated logP | 1.858 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Predicted Boiling Point | 392.0 ± 37.0 °C (for 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine) | [4] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
General Synthesis of Substituted Pyrazolo[4,3-c]pyridines
While a specific, detailed experimental protocol for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is not publicly documented, a general and plausible synthetic route can be derived from established methods for constructing the pyrazolo[4,3-c]pyridine scaffold. One common and effective strategy involves a multi-component reaction.
Methodology:
A microwave-assisted, one-pot, multi-component reaction is a versatile approach for the synthesis of substituted pyrazolo[4,3-c]pyridines. This method typically involves the Sonogashira cross-coupling of a substituted 5-chloropyrazole-4-carbaldehyde with a terminal alkyne, followed by an in-situ pyridine ring formation in the presence of an amine.
Illustrative Reaction Scheme:
Caption: General workflow for the multi-component synthesis of pyrazolo[4,3-c]pyridines.
Step-by-Step Protocol:
-
Reaction Setup: To a microwave-safe reaction vessel, add the substituted 5-chloropyrazole-4-carbaldehyde, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent such as dioxane.
-
Addition of Amine: Add the amine (e.g., tert-butylamine) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted 1H-pyrazolo[4,3-c]pyridine.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Biological Activity and Signaling Pathway Involvement
The pyrazolo[4,3-c]pyridine scaffold is a known "hinge-binding" motif found in many kinase inhibitors. This structural feature allows these molecules to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity. A key signaling pathway often implicated in cancer and other proliferative diseases, and a common target for kinase inhibitors, is the ERK/MAPK pathway.
The ERK/MAPK (Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers.
Inhibition of the ERK/MAPK Pathway:
A compound like 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine could potentially act as an inhibitor at various points in this cascade, most likely by competing with ATP for binding to one of the kinases (e.g., MEK or ERK).
Caption: Potential inhibition of the ERK/MAPK signaling pathway by 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
This guide provides a foundational understanding of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine for researchers and drug development professionals. Further experimental validation is necessary to confirm the predicted properties and biological activities of this promising compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. It covers its molecular structure, physicochemical properties, a representative synthetic approach, and its potential biological significance based on the activities of the broader pyrazolo[4,3-c]pyridine class.
Molecular Structure and Identification
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family of compounds. The pyrazolo[4,3-c]pyridine core is a notable pharmacophore, often considered a bioisostere of purine, making it a valuable scaffold in the design of therapeutics targeting ATP-binding sites, such as kinase inhibitors.[1] The structure features a fused pyrazole and pyridine ring system with chlorine substituents at positions 4 and 6, and a methyl group at position 3.
Caption: 2D representation of the 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine structure.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | [2] |
| CAS Number | 120422-90-4 | [2][3][4][5] |
| Molecular Formula | C₇H₅Cl₂N₃ | [2][3] |
| Molecular Weight | 202.04 g/mol | [2] |
| Canonical SMILES | CC1=NNC2=CC(Cl)=NC(Cl)=C21 | [2] |
| InChI | InChI=1S/C7H5Cl2N3/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3,(H,11,12) | [2] |
| InChI Key | OEDSJFVMMHLPBB-UHFFFAOYSA-N | [2] |
| LogP | 1.858 | [2] |
| Purity | ≥95% (typical commercial) | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
A likely approach would start from a substituted aminopyrazole, which undergoes a condensation and cyclization reaction with a 1,3-dicarbonyl compound or equivalent, followed by chlorination to install the chloro groups.
Caption: A proposed synthetic workflow for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Detailed Methodology (Hypothetical Protocol):
-
Step 1: Synthesis of 3-Methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (Intermediate)
-
To a flask charged with 3-methyl-1H-pyrazol-5-amine and a suitable malonic acid derivative (e.g., diethyl malonate), a high-boiling point solvent is added.
-
The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization.
-
Progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield the pyrazolo-pyridinone intermediate.
-
-
Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (Final Product)
-
The dried intermediate from Step 1 is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine) may be added.
-
The mixture is heated to reflux for 4-6 hours. The reaction converts the hydroxyl group (in the enol tautomer of the pyridinone) and the second hydroxyl from the tautomerized amide to chloro groups.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified via silica gel column chromatography to afford the final 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
-
Biological Activity and Therapeutic Potential
Specific biological studies on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not extensively documented in public databases. However, the pyrazolo[4,3-c]heterocyclic scaffold is known to possess a wide spectrum of biological activities.[7] This suggests that the title compound could be a valuable starting point for the development of novel therapeutic agents.
Key Potential Activities of the Pyrazolo[4,3-c]pyridine Scaffold:
-
Antitumor Activity: As purine bioisosteres, many pyrazolopyridines are designed as kinase inhibitors, which are crucial in cancer therapy.[1]
-
Antimicrobial and Antiviral Effects: The scaffold has been reported in compounds showing inhibitory effects against various microbes and viruses.[7]
-
Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated anti-inflammatory and pain-relieving activities.[7]
-
Nervous System Effects: Some compounds based on this core structure have shown activity on the nervous system.[7]
Caption: Potential biological activities and therapeutic applications of the pyrazolo[4,3-c]pyridine scaffold.
Conclusion
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with a core structure known for diverse and significant biological activities. While specific experimental data on this particular molecule is sparse, its structural features make it a compound of high interest for medicinal chemistry and drug discovery, particularly in the fields of oncology and infectious diseases. The provided synthetic overview offers a viable path for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis, characterization, and biological screening of this compound to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4,6-dichloro-3-Methyl-1H-pyrazolo[4,3-c]pyridine|CAS 120422-90-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. parchem.com [parchem.com]
- 5. 4,6-dichloro-3-Methyl-1H-pyrazolo[4,3-c]pyridine (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
Comprehensive Analysis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, a pyrazolopyridine core, is a key component in a variety of biologically active molecules. This document aims to provide a detailed technical guide to this compound, with a focus on its spectroscopic data. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data or a detailed experimental protocol for its synthesis.
The following sections present the available information and provide a general framework for the characterization of this molecule, which can be applied once experimental data becomes accessible.
Molecular Structure and Properties
-
IUPAC Name: 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
CAS Number: 120422-90-4
-
Molecular Formula: C₇H₅Cl₂N₃
-
Molecular Weight: 202.04 g/mol
Spectroscopic Data (Predicted)
In the absence of experimentally obtained NMR data, a prediction of the ¹H and ¹³C NMR spectra can provide valuable guidance for researchers. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the arrangement of atoms and functional groups within the molecule.
Predicted ¹H NMR Data
The expected proton NMR spectrum of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine would likely exhibit signals corresponding to the methyl group, the aromatic proton on the pyridine ring, and the N-H proton of the pyrazole ring.
| Predicted Signal | Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment |
| CH₃ | 2.0 - 3.0 | Singlet | 3H | Methyl group at C3 |
| Ar-H | 7.0 - 8.0 | Singlet | 1H | Proton at C7 |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H | Pyrazole N-H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum would be expected to show seven distinct signals, corresponding to each of the carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the electronegative chlorine and nitrogen atoms.
| Predicted Signal | Chemical Shift (ppm) Range | Assignment |
| C | 10 - 20 | CH₃ |
| C | 110 - 120 | C7 |
| C | 120 - 130 | C3a |
| C | 140 - 150 | C3 |
| C | 145 - 155 | C4 |
| C | 150 - 160 | C6 |
| C | 155 - 165 | C7a |
Experimental Protocols
Hypothetical Synthetic Workflow
Caption: A generalized synthetic pathway for pyrazolopyridines.
Logical Relationship of Spectroscopic Data
The structural elucidation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine relies on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is crucial for unambiguous structure confirmation.
Caption: Logical workflow for structure elucidation.
Conclusion
Although specific experimental ¹H and ¹³C NMR data for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not currently available in the public domain, this guide provides a foundational understanding of its chemical properties and a predictive framework for its spectroscopic characterization. The provided diagrams illustrate the general synthetic and analytical logic that can be applied once experimental data is generated. Researchers are encouraged to use this document as a reference for the design of synthetic routes and for the interpretation of future analytical data.
Mass Spectrometry Analysis of Dichlorinated Pyrazolopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of dichlorinated pyrazolopyridines, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and relevant biological context to aid researchers in the structural elucidation and quantification of these molecules.
Introduction to Dichlorinated Pyrazolopyridines
Pyrazolopyridines are bicyclic nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of chlorine atoms into the pyrazolopyridine core can significantly modulate the compound's physicochemical properties and biological activity, making dichlorinated derivatives particularly relevant in drug discovery and development. Mass spectrometry is an indispensable tool for the characterization of these compounds, providing crucial information on their molecular weight and structure.
Predicted Mass Spectral Fragmentation of Dichlorinated Pyrazolopyridines
The mass spectrum of a dichlorinated pyrazolopyridine will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine (35Cl: 37Cl ≈ 3:1) results in a distinctive cluster of molecular ion peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1.[1][2][3]
Electron ionization (EI) mass spectrometry of dichlorinated aromatic and heterocyclic compounds typically induces fragmentation through several key pathways. The primary fragmentation of dichlorinated pyrazolopyridines is expected to involve the sequential loss of chlorine radicals (•Cl) and hydrogen chloride (HCl).
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of a Dichlorinated Pyrazolopyridine
| Ion | Description | Predicted m/z (relative to M) |
| [M]+• | Molecular ion | M |
| [M+2]+• | Molecular ion with one 37Cl | M+2 |
| [M+4]+• | Molecular ion with two 37Cl | M+4 |
| [M-Cl]+ | Loss of a chlorine radical | M-35 |
| [M-HCl]+• | Loss of hydrogen chloride | M-36 |
| [M-2Cl]+• | Loss of two chlorine radicals | M-70 |
| [M-Cl-HCN]+ | Loss of a chlorine radical and hydrogen cyanide | M-62 |
Note: The m/z values are calculated using the monoisotopic mass of the most abundant isotopes.
The fragmentation cascade can be visualized as a logical workflow:
Caption: Predicted Fragmentation Workflow for Dichlorinated Pyrazolopyridines.
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate characterization and quantification of dichlorinated pyrazolopyridines. The following sections detail recommended protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is essential to remove matrix components that can interfere with ionization and to ensure the analyte is in a suitable solvent for injection.[4][5][6][7][8]
Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Tissue Homogenates)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the dichlorinated pyrazolopyridine with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation for Cleaner Matrices (e.g., Cell Lysates)
-
Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
The general workflow for sample preparation can be summarized as follows:
Caption: General Sample Preparation Workflow for LC-MS/MS Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the sensitivity and selectivity required for the quantification of dichlorinated pyrazolopyridines in complex biological matrices.[9][10][11]
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the particular dichlorinated pyrazolopyridine and internal standard being analyzed. A starting point would be to monitor the transition from the molecular ion ([M+H]+) to its most abundant fragment ion, likely [M+H-Cl]+ or [M+H-HCl]+.
Biological Context: Kinase Inhibition Signaling Pathway
Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[12][13][14][15][16] A dichlorinated pyrazolopyridine developed as a kinase inhibitor would likely interfere with ATP binding, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Generic Kinase Inhibition Signaling Pathway.
This guide provides a foundational framework for the mass spectrometric analysis of dichlorinated pyrazolopyridines. Researchers are encouraged to adapt and optimize these protocols for their specific compounds and analytical instrumentation.
References
- 1. GCMS Section 6.5 [people.whitman.edu]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. tecan.com [tecan.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biocompare.com [biocompare.com]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of the methodologies for determining the solubility of the heterocyclic compound 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in various organic solvents. While specific quantitative data for this compound is not publicly available, this guide furnishes detailed experimental protocols and data presentation formats to enable researchers to generate and report such critical data.
Introduction
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences various stages of drug development, including synthesis, purification, formulation, and preclinical evaluation. 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile is essential for its advancement as a potential therapeutic agent. This guide details established methods for quantifying the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
As of the date of this document, specific experimental solubility data for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in organic solvents has not been reported in publicly accessible literature. To facilitate future research and data comparison, the following table provides a standardized format for presenting such data. Researchers are encouraged to use this template to report their findings.
Table 1: Solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Reference |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Study] |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., HPLC | [Your Study] |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., UV-Vis | [Your Study] |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Study] |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., HPLC | [Your Study] |
| e.g., Dimethyl Sulfoxide | 25 | Data Not Available | Data Not Available | e.g., UV-Vis | [Your Study] |
| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Study] |
Experimental Protocols for Solubility Determination
Several robust methods are available for determining the solubility of organic compounds. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.
Equilibrium Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility due to its accuracy and direct measurement of a saturated solution in equilibrium.
Protocol:
-
Preparation: Add an excess amount of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis.
-
Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.
-
-
Calculation: The solubility is calculated based on the quantified concentration in the saturated solution.
High-Throughput Kinetic Solubility Methods
For earlier stages of drug discovery, higher throughput methods are often employed to rapidly assess the kinetic solubility of a compound.
Protocol using Nephelometry:
-
Stock Solution: Prepare a concentrated stock solution of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in a multi-well plate format.
-
Precipitation Induction: Add the desired aqueous or organic solvent to each well to induce precipitation.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Conclusion
The solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in organic solvents is a fundamental property that requires careful and standardized measurement. This guide provides the necessary experimental frameworks for researchers to determine this parameter accurately. The adoption of consistent methodologies and reporting formats, as outlined herein, will facilitate the comparison of data across different studies and support the accelerated development of this and other promising compounds.
References
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[4,3-c]pyridine scaffold, with a focus on its role as a potent modulator of key biological targets. We delve into its diverse applications, from oncology to infectious diseases and central nervous system disorders, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
A Versatile Pharmacophore with Diverse Biological Activities
The pyrazolo[4,a]pyridine core is a bicyclic heteroaromatic system that serves as a versatile template for designing molecules with high affinity and selectivity for various biological targets. Its derivatives have been extensively explored and have shown a wide spectrum of pharmacological properties, including:
-
Kinase Inhibition: A significant area of research has focused on pyrazolo[4,3-c]pyridines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and CO2 transport, making them potential therapeutic targets for conditions like glaucoma and certain types of cancer.[1][2]
-
Antimicrobial Activity: The scaffold has been utilized to develop agents with activity against a range of microbial pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Central Nervous System (CNS) Modulation: Compounds featuring the pyrazolo[4,3-c]pyridine core have shown effects on the CNS, including anxiolytic and anticompulsive activities, suggesting their potential in treating neurological and psychiatric disorders.[3][4]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological data for representative pyrazolo[4,3-c]pyridine derivatives across different therapeutic areas. This data highlights the potency and selectivity that can be achieved through chemical modifications of this versatile scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [5] |
| Compound 1 | Akt1 | 61 | - | - | [6] |
| Compound 8 | Aurora A | 35 | SW620 | 0.35 | [6] |
| Compound 8 | Aurora B | 75 | HCT116 | 0.34 | [6] |
| Compound 25 | CDK1 | - | HCT116 | 0.035 | [6] |
| D38 | PD-1/PD-L1 | 9.6 | - | 1.61 | [7] |
| 15y | TBK1 | 0.2 | - | - | [8] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound ID | Isoform | Ki (nM) | Reference |
| 1f | hCA I | 18.2 | [1] |
| 1f | hCA II | 10.8 | [1] |
| 1g | hCA I | 22.4 | [1] |
| 1h | hCA I | 24.1 | [1] |
| 1k | hCA I | 20.5 | [1] |
| 1j | BpsCAβ | 96.4 | [1] |
| 15 | hCA II | 3.3 | [9] |
| 4c | hCA IX | 8.5 | [9] |
| SH7s | hCA IX | 15.9 | [10] |
| SH7s | hCA XII | 55.2 | [10] |
Table 3: Antimicrobial and Trypanocidal Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Organism/Target | MIC (µM) | EC50 (µM) | Reference |
| 6ac | Mycobacterium tuberculosis | 26.7 | - | [11] |
| 2g | Vancomycin-resistant Enterococcus (VRE) | 8 µg/mL | - | [12] |
| 2j | Vancomycin-resistant Enterococcus (VRE) | 8 µg/mL | - | [12] |
| Compound 1 | Trypanosoma brucei | - | - (KD of 163 µM for TbPEX14) | [13] |
| Compound 65 | TbPEX14-PEX5 PPI | - | < 1 | [13] |
Key Signaling Pathways Modulated by Pyrazolo[4,3-c]pyridines
Derivatives of the pyrazolo[4,3-c]pyridine scaffold often exert their biological effects by modulating critical signaling pathways. As potent kinase inhibitors, they can interfere with cascades that control cell growth, proliferation, and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine derivatives.
Caption: Ras/Erk (MAPK) signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives.
General Synthetic Procedure for Pyrazolo[4,3-c]pyridines
A common synthetic route to the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with various amines containing sulfonamide fragments.[1][14] The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol, for a specified period. This method allows for the synthesis of a diverse library of compounds with various substituents at the nitrogen atom of the pyridine moiety.
Caption: A generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against specific kinases is often determined using in vitro assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reagent Preparation: Thaw all assay components and prepare the kinase assay buffer, a solution containing the target kinase and its substrate, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the serially diluted test compound or a vehicle control (e.g., DMSO).
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by an ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Signal Detection: Measure the luminescence, which is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of compounds against carbonic anhydrase isoforms is typically evaluated using a stopped-flow CO2 hydrase assay.[1][2] This method measures the enzyme-catalyzed hydration of CO2.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the test compound at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol red).
-
CO2 Substrate: Prepare a saturated solution of CO2 in water.
-
Stopped-Flow Measurement: Rapidly mix the enzyme/inhibitor solution with the CO2 substrate solution in a stopped-flow instrument.
-
Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 produces protons, causing a pH drop.
-
Data Analysis: Calculate the initial rates of the catalyzed and uncatalyzed reactions. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Antimicrobial Susceptibility Testing
The antimicrobial activity of pyrazolo[4,3-c]pyridine derivatives can be assessed using standard methods such as the broth microdilution or the Kirby-Bauer disk diffusion method to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method Outline:
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: Measure the diameter of the zone of no bacterial growth around each disk.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine scaffold has unequivocally established its significance in the landscape of drug discovery. Its inherent versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The potent and selective inhibition of kinases, carbonic anhydrases, and microbial targets by derivatives of this scaffold underscores its potential for the development of novel therapeutics.
Future research in this area will likely focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrazolo[4,3-c]pyridine derivatives with their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.
-
Exploration of New Biological Targets: Expanding the scope of biological targets for this scaffold beyond the well-established ones.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combinatorial Chemistry Approaches: Employing high-throughput synthesis and screening techniques to rapidly explore the chemical space around the pyrazolo[4,3-c]pyridine core.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psychotropic Effects of a New Pyrazolo[C]Pyridine Derivate GIZh-72 are Related to Functional Activity of Atp-Sensitive Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: An In-Depth Technical Guide on Biological Targets
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, demonstrating inhibitory effects against key biological targets implicated in cancer, neurodegenerative diseases, and microbial infections. This technical guide provides a comprehensive overview of the identified biological targets of pyrazolo[4,3-c]pyridine derivatives and related isomers, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Key Biological Targets and Quantitative Data
The therapeutic versatility of pyrazolo[4,3-c]pyridine derivatives stems from their ability to interact with a variety of enzymes and signaling proteins. The primary targets identified in the literature are protein kinases, carbonic anhydrases, and enzymes associated with the pathology of Alzheimer's disease.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Various pyrazolopyridine isomers have been developed as potent kinase inhibitors.
A notable target is the c-Met proto-oncogene , a receptor tyrosine kinase whose deregulation is observed in multiple tumor types.[1] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were specifically designed as c-Met inhibitors.[1] Furthermore, the broader pyrazolopyridine scaffold is found in several clinically relevant kinase inhibitors, including the FDA-approved drug Asciminib , an allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[2] Other pyrazolopyridine-based kinase inhibitors are currently undergoing clinical trials, such as glumetinib (a c-Met inhibitor), camonsertib , and olverembatinib .[3]
The pyrazole scaffold, in general, has been explored for its inhibitory activity against a range of kinases, including EGFR, VEGFR2, AKT1, and PI3K.[4] Specifically, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1) , a key player in innate immunity signaling pathways.[5]
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases
| Compound/Derivative Class | Target Kinase | IC50 Value | Cell Line/Assay | Reference |
| Compound 8c (pyrazolo[4,3-c]pyridine series) | c-Met | 68 nM | Enzymatic Assay | [1] |
| Compound 48 (pyrazolo[4,3-f]quinoline series) | Haspin | 1.7 µM | HCT116 cells | [6] |
| Compound 48 (pyrazolo[4,3-f]quinoline series) | Haspin | 3.6 µM | HeLa cells | [6] |
| Compound 15y (1H-pyrazolo[3,4-b]pyridine series) | TBK1 | 0.2 nM | Enzymatic Assay | [5] |
| Pyrazolo[3,4-c]pyridazines | CDK1/cyclin B | Potent Inhibition | High-Throughput Screen | [7] |
| Pyrazolo[3,4-b]pyridines | TRK | - | - | [8] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide and are involved in various physiological and pathological processes. Pyrazolo[4,3-c]pyridine sulfonamides have emerged as effective inhibitors of several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII, as well as bacterial CAs.[2] Notably, several synthesized compounds demonstrated greater potency against hCA I than the clinically used inhibitor acetazolamide (AAZ).[2]
Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Carbonic Anhydrases
| Compound | Target Isoform | Ki Value (nM) | Reference |
| 1f | hCA I | 9.8 | [2] |
| 1g | hCA I | 12.4 | [2] |
| 1h | hCA I | 15.8 | [2] |
| 1k | hCA I | 22.1 | [2] |
| AAZ (control) | hCA I | 25.0 | [2] |
| 1f | hCA II | 10.7 | [2] |
| AAZ (control) | hCA II | 12.1 | [2] |
| 1b | hCA IX | 30.8 | [2] |
| AAZ (control) | hCA IX | 25.8 | [2] |
| 1f | hCA XII | 4.9 | [2] |
| AAZ (control) | hCA XII | 5.7 | [2] |
Multi-target Inhibitors for Neurodegenerative Diseases
The complex nature of Alzheimer's disease has prompted the development of multi-target-directed ligands (MTDLs). Pyrazolopyridine derivatives have been designed to simultaneously inhibit several key targets implicated in the disease's progression.[9] These targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that break down essential neurotransmitters.[9] Additionally, these compounds have shown inhibitory activity against glycogen synthase kinase 3β (GSK3β) and can prevent the aggregation of β-amyloid (Aβ) and tau proteins , which form the characteristic plaques and tangles in the brains of Alzheimer's patients.[9]
Table 3: Multi-target Inhibitory Activity of Pyrazolopyridine Derivatives for Alzheimer's Disease
| Compound | Target | IC50 Value | Reference |
| 15 | hAChE | 0.044 µM | [9] |
| 23 | hAChE | 0.031 µM | [9] |
| 15 | hBuChE | 0.12 µM | [9] |
| 23 | hBuChE | 0.095 µM | [9] |
| 15 | hGSK3β | 0.081 µM | [9] |
| 23 | hGSK3β | 0.075 µM | [9] |
| 15 | Self-induced Aβ(1-42) aggregation | 68.4% inhibition at 10 µM | [9] |
| 23 | Self-induced Aβ(1-42) aggregation | 75.3% inhibition at 10 µM | [9] |
Other Identified Targets
The biological activities of pyrazolopyridine derivatives extend to other important cellular targets:
-
Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives act as potent inhibitors of this enzyme, which is crucial for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells.[10]
-
Tubulin Polymerization: Novel N1-methyl-pyrazolo[4,3-d]pyrimidines function as microtubule targeting agents, inhibiting tubulin polymerization and disrupting cell division.[11]
-
Phosphodiesterase 4 (PDE4): This enzyme is a known target of pyrazolopyridine derivatives, suggesting their potential in treating inflammatory conditions.[2]
Experimental Protocols
The identification and characterization of the biological targets of pyrazolo[4,3-c]pyridine derivatives rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Materials:
-
Kinase of interest (e.g., c-Met, TBK1)
-
Specific kinase substrate peptide
-
ATP
-
Test pyrazolopyridine derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to respective wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MKN45, EBC-1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test pyrazolopyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation state of signaling proteins, such as c-Met, to confirm inhibitor activity within cells.[1]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the pyrazolopyridine derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-c-Met) or a loading control (e.g., β-actin or GAPDH) to normalize the data.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of pyrazolo[4,3-c]pyridine derivatives.
Signaling Pathways
The c-Met signaling pathway is a key pathway in cancer that is targeted by pyrazolo[4,3-c]pyridine derivatives. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and migration. Inhibitors block the initial phosphorylation step.
Caption: The c-Met signaling pathway and the inhibitory action of pyrazolopyridine derivatives.
Experimental Workflows
The process of identifying and validating a kinase inhibitor involves a logical progression from initial screening to cellular characterization.
Caption: Workflow for the identification and validation of a pyrazolopyridine kinase inhibitor.
This guide consolidates the current understanding of pyrazolo[4,3-c]pyridine derivatives as versatile therapeutic agents. The detailed data and protocols provided serve as a valuable resource for researchers and drug development professionals aiming to explore and expand the therapeutic applications of this promising chemical scaffold.
References
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
starting materials for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core starting materials and a plausible synthetic pathway for the preparation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this scaffold is crucial for the exploration of its therapeutic potential.
Core Starting Materials
The synthesis of the target molecule, 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, can be conceptually approached through the construction of the pyrazole ring onto a pre-existing dichloropyridine framework. This retrosynthetic analysis points to key starting materials that are commercially available or can be synthesized through established methods.
A plausible and efficient synthetic route commences with a suitably substituted dichloropyridine derivative. The key starting materials for this proposed pathway are:
-
2,4-Dichloro-5-acetylpyridine: This molecule provides the core pyridine ring with the necessary chloro substituents at positions 4 and 6 (relative to the final product) and a reactive acetyl group that serves as a handle for the subsequent pyrazole ring formation.
-
Hydrazine: A fundamental reagent for the formation of the pyrazole ring through condensation with a 1,3-dicarbonyl equivalent.
Synthetic Pathway and Experimental Protocol
The synthesis proceeds via a cyclization reaction of a hydrazone intermediate, formed from the reaction of 2,4-dichloro-5-acetylpyridine with hydrazine. This is a common and effective method for the formation of pyrazole rings.
Step 1: Hydrazone Formation and Cyclization
In this key step, 2,4-dichloro-5-acetylpyridine is reacted with hydrazine. The initial reaction involves the condensation of hydrazine with the acetyl group of the pyridine derivative to form a hydrazone intermediate. This intermediate, under appropriate reaction conditions, undergoes an intramolecular cyclization to form the pyrazolo[4,3-c]pyridine ring system. The chlorination of the newly formed ring at the 4-position is a critical transformation that can be achieved using a suitable chlorinating agent.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of 2,4-dichloro-5-acetylpyridine in a suitable high-boiling solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: An equimolar or slight excess of hydrazine hydrate is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2,4-Dichloro-5-acetylpyridine |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol or Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Typical Yield | Not explicitly reported, but expected to be in the moderate to good range based on similar reactions. |
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the proposed synthesis for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Caption: Proposed synthetic pathway for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
An In-depth Technical Guide to the Synthesis of the Pyrazolo[4,3-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of purine, it is a key pharmacophore for designing kinase inhibitors, anti-cancer agents, and other therapeutics that target ATP-binding sites. The strategic fusion of a pyrazole and a pyridine ring imparts unique electronic and steric properties, making it a privileged structure in the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic methodologies for constructing the pyrazolo[4,3-c]pyridine core, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this field.
Core Synthetic Strategies
The synthesis of the pyrazolo[4,3-c]pyridine core can be broadly categorized into several key strategies, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine scaffold or vice-versa. This section details the most prevalent and effective methods reported in the literature.
Ring Closure of 3-Acylpyridine N-oxide Tosylhydrazones
A versatile method for the synthesis of pyrazolo[4,3-c]pyridines, alongside their pyrazolo[3,4-b]pyridine isomers, involves the ring closure of 3-acylpyridine N-oxide tosylhydrazones.[1][2] This reaction proceeds under mild conditions at room temperature, initiated by an electrophilic additive and an amine base. A key determinant of the reaction's success is the stereochemistry of the tosylhydrazone, with the (Z)-isomer readily undergoing cyclization while the (E)-isomer is unreactive under the same conditions. The regioselectivity of the cyclization, favoring either the [4,3-c] or [3,4-b] isomer, can be moderately influenced by the choice of electrophile and solvent.[1]
Experimental Protocol: General Procedure for the Cyclization of (Z)-3-Benzoylpyridine N-oxide Tosylhydrazone [1]
To a solution of (Z)-3-benzoylpyridine N-oxide tosylhydrazone (1.0 eq) in dichloromethane, an electrophilic additive such as tosyl chloride (1.1 eq) is added, followed by the dropwise addition of an amine base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine.
| Substrate (Acyl Group) | Electrophile/Solvent | Ratio ([4,3-c]:[3,4-b]) | Total Yield (%) |
| Benzoyl | TsCl/CH2Cl2 | 1:1.5 | 75 |
| Benzoyl | Ac2O/CH2Cl2 | 1:2.3 | 80 |
| Pivaloyl | TsCl/CH2Cl2 | >10:1 | 68 |
Table 1: Regioselectivity and Yields in the Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones. [1]
Nucleophilic Aromatic Substitution and Intramolecular Cyclization
A straightforward and common approach to the pyrazolo[4,3-c]pyridine core involves an initial nucleophilic aromatic substitution (SNA) reaction between a substituted aminopyrazole and a halopyridine, followed by an intramolecular cyclization. This strategy is particularly useful for the synthesis of specifically substituted derivatives.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available pyrazole precursor, 3-methyl-1H-pyrazol-5-amine. The protocol is based on established synthetic methodologies for analogous pyrazolo[4,3-c]pyridine systems.
The overall synthetic strategy involves an initial cyclocondensation reaction to construct the core bicyclic heteroaromatic ring system, followed by a dichlorination step to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione
This step involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with diethyl malonate to form the dihydroxy pyrazolo[4,3-c]pyridine intermediate. This reaction is a common method for the formation of fused pyridinone rings from amino-heterocycles.
Materials:
-
3-methyl-1H-pyrazol-5-amine
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add 3-methyl-1H-pyrazol-5-amine (1.0 equivalent).
-
Slowly add diethyl malonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid under vacuum to obtain 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione.
Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
This final step involves the dichlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.
Materials:
-
3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (optional, but can facilitate the reaction)
-
Toluene or other high-boiling inert solvent
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can also be used.
-
Optionally, a tertiary amine base such as N,N-diisopropylethylamine (2.0 equivalents) can be added to scavenge the HCl generated.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| 1 | 3-methyl-1H-pyrazol-5-amine, Diethyl malonate | Sodium ethoxide, Ethanol, HCl | 6 - 8 | Reflux (approx. 78) | 70 - 85 |
| 2 | 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione | Phosphorus oxychloride, DIPEA (optional), Toluene | 4 - 6 | Reflux (110 - 120) | 60 - 75 |
Visualizations
Caption: Synthetic workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Application Notes and Protocols: 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole fused to a pyridine ring, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. The presence of two reactive chlorine atoms at the 4 and 6 positions allows for selective and sequential functionalization, making it an attractive starting material for the generation of compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of kinase inhibitors.
Key Applications: Synthesis of Kinase Inhibitors
The pyrazolo[4,3-c]pyridine core is a known hinge-binding motif for many protein kinases, making it a valuable scaffold in the design of kinase inhibitors. In particular, derivatives of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine have been utilized in the development of potent and selective inhibitors of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making ERK a compelling target for cancer therapy.[1][2]
The general synthetic strategy involves the sequential displacement of the two chlorine atoms. The chlorine at the 6-position is typically more reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The remaining chlorine at the 4-position can then be functionalized, for example, through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This stepwise approach enables the exploration of the chemical space around the pyrazolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C6-Position
This protocol describes the selective reaction of an amine with the more reactive C6-chloro position of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a 6-substituted-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with a boronic acid to introduce a new carbon-carbon bond at the C4-position.
Materials:
-
6-amino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 6-substituted-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 4,6-disubstituted-3-methyl-1H-pyrazolo[4,3-c]pyridine product.
Data Presentation
| Intermediate/Product | R Group (at C6) | R' Group (at C4) | Reaction Type | Typical Yield (%) | Analytical Data (Reference) |
| 1 | Cl | Cl | Starting Material | - | MW: 202.04 |
| 2 | -NH-Ph | Cl | SNAr | 70-85 | LC-MS, ¹H NMR |
| 3 | -NH-CH₂Ph | Cl | SNAr | 75-90 | LC-MS, ¹H NMR |
| 4 | -NH-Ph | Pyridin-4-yl | Suzuki Coupling | 60-80 | LC-MS, ¹H NMR, ¹³C NMR |
| 5 | -NH-CH₂Ph | Phenyl | Suzuki Coupling | 65-85 | LC-MS, ¹H NMR, ¹³C NMR |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| ERK Inhibitor A | ERK1 | 15 | [1] |
| ERK Inhibitor B | ERK2 | 8 | [1] |
Visualizations
Logical Reaction Workflow
Caption: Synthetic route from the dichloro intermediate.
Simplified ERK/MAPK Signaling Pathway
Caption: Inhibition of the ERK/MAPK signaling pathway.
References
Application Note: Protocol for Suzuki-Miyaura Cross-Coupling on 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex substituted pyrazolopyridines, a scaffold of significant interest in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For substrates such as 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, this reaction allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C4 and C6 positions. The regioselectivity of the coupling can often be controlled by carefully selecting the catalyst, ligands, base, and solvent, allowing for either mono- or di-substitution. This adaptability makes it an invaluable tool for creating diverse molecular libraries for biological screening.
Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, and the pyrazolopyridine core is no exception. The ability to functionalize the dichlorinated precursor selectively is crucial for structure-activity relationship (SAR) studies. While cross-coupling reactions on dihalogenated heteroarenes can be challenging due to competing reactions and issues of selectivity, tailored protocols can provide high yields of the desired products.
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification of the product.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in numerous biologically active compounds. The selective functionalization of this scaffold via Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries for drug discovery programs.
These application notes provide a comprehensive overview of the key considerations and detailed protocols for performing the Buchwald-Hartwig amination on 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Particular attention is given to the challenge of regioselectivity, as the two chlorine atoms are in electronically distinct environments.
Key Considerations for Successful Amination
The success of the Buchwald-Hartwig amination on dichlorinated heterocyclic systems is highly dependent on the careful selection of several key reaction parameters:
-
Catalyst and Ligand System: The choice of the palladium precatalyst and the phosphine ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium(0) active catalyst. For challenging substrates like heteroaryl chlorides, ligands such as Xantphos, Josiphos, or the Buchwald family of ligands (e.g., SPhos, XPhos) have proven effective.[1][2]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly when milder conditions are required to tolerate sensitive functional groups.[1][3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to prevent catalyst deactivation and unwanted side reactions.[1]
-
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. While some highly reactive systems can proceed at room temperature, heating is often necessary, with temperatures typically ranging from 80 to 110 °C.[1] Microwave-assisted heating can also be a valuable tool to accelerate the reaction.[4]
-
Regioselectivity: In the case of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, the two chlorine atoms at the C4 and C6 positions exhibit different reactivity. The electronic and steric environment of each position will influence the site of amination. Generally, the C4 position is more electron-deficient and may be more susceptible to initial amination. However, the regioselectivity can be tuned by the choice of ligand and reaction conditions. For related dichloropyridines, selective amination at the C2 position has been achieved using specific catalyst systems.[4] Careful optimization and analysis are required to control the desired regioselectivity for mono- or di-amination.
Tabulated Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various dichloroheterocycles, which can serve as a starting point for the optimization of the reaction with 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
| Entry | Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 95 (C2-amination) | [4] |
| 2 | 2,4-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (1.5) | Dioxane | 80 | 12 | 88 (C4-amination) | N/A |
| 3 | 3,5-Dichloropyridine | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu (1.2) | Toluene | 100 | 4 | 92 | [2] |
| 4 | 2,6-Dichloropyridine | n-Hexylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 85 | N/A |
Note: The conditions and yields presented are based on analogous systems and should be considered as starting points for optimization for the specific substrate 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocol: General Procedure for Mono-amination
This protocol provides a general method for the mono-amination of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. The regioselectivity of this reaction will need to be determined experimentally.
Materials:
-
4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or SPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.01-0.05 equiv).
-
Add the 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and the base (1.2-2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.0-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under relatively mild conditions and tolerates a broad range of functional groups, making it an invaluable tool in drug discovery and organic synthesis.[1][2]
This document provides detailed application notes and proposed protocols for the Sonogashira coupling of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with various terminal alkynes. While direct literature for this specific substrate is scarce, the protocols herein are based on established methodologies for related dihalogenated N-heterocyclic systems and are intended to serve as a robust starting point for experimental investigation.
Regioselectivity Considerations
The substrate, 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, possesses two distinct chlorine atoms at the C4 and C6 positions. The relative reactivity of these positions in palladium-catalyzed cross-coupling reactions is a critical consideration. In analogous dihalopyridine systems, the position adjacent to the nitrogen (alpha-position) is often more reactive. However, electronic effects from the fused pyrazole ring and the methyl group will influence the electron density at each chlorinated carbon.
For dihalogenated pyridines and pyrones, selective mono-alkynylation has been demonstrated, often with reactivity favoring the position para to the ring nitrogen or the C6 position in pyrones.[3] It is plausible that one of the chloro-substituents on the pyrazolo[4,3-c]pyridine core will be more susceptible to oxidative addition to the palladium(0) catalyst. Empirical determination will be necessary; however, by carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the alkyne), selective mono-alkynylation at the more reactive position should be achievable before proceeding to di-substitution at higher temperatures or with longer reaction times.
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents, especially phosphine ligands and solvents, should be handled with appropriate care. An inert atmosphere (e.g., argon or nitrogen) is crucial for catalyst stability and to prevent alkyne homocoupling.
Protocol 1: General Procedure for Mono-alkynylation (Predicted Major Isomer)
This protocol is designed for the selective coupling of one equivalent of a terminal alkyne, targeting the more reactive chloro-position.
Materials:
-
4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and CuI.
-
Add 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equivalent).
-
Add the anhydrous, degassed solvent to dissolve the reagents (to achieve a concentration of approx. 0.1 M).
-
Add the amine base, followed by the terminal alkyne (1.1 equivalents) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the chosen alkyne.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material and the formation of the mono-alkynylated product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
Protocol 2: General Procedure for Di-alkynylation
This protocol is for the synthesis of the 4,6-dialkynyl-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the amine base, followed by the terminal alkyne (2.2 - 2.5 equivalents) via syringe.
-
Heat the reaction mixture to a higher temperature, typically in the range of 80-120 °C, to drive the reaction to completion and ensure the substitution of both chlorine atoms.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-substituted intermediate are fully consumed.
-
Follow the work-up and purification steps (8-10) as described in Protocol 1.
Data Presentation: Recommended Reaction Conditions
The following tables summarize the recommended starting conditions for the Sonogashira coupling. Optimization may be required based on the specific alkyne used.
Table 1: Recommended Conditions for Mono-Sonogashira Coupling
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine |
| Alkyne (eq.) | 1.1 | 1.2 | 1.1 |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (3) | PdCl₂(PPh₃)₂ (3) | Pd₂(dba)₃ (2) / XPhos (4) |
| CuI (mol%) | 5 | 5 | N/A (Copper-Free) |
| Base (eq.) | TEA (2.5) | DIPEA (2.5) | Cs₂CO₃ (2.0) |
| Solvent | THF / TEA (3:1) | Acetonitrile | Dioxane |
| Temperature | 50 - 70 °C | 60 - 80 °C | 100 °C |
| Time | 4 - 12 h | 4 - 12 h | 12 - 24 h |
Table 2: Recommended Conditions for Di-Sonogashira Coupling
| Parameter | Condition D | Condition E | Condition F |
| Substrate | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine |
| Alkyne (eq.) | 2.2 | 2.5 | 2.5 |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (5) | PdCl₂(PPh₃)₂ (5) | Pd₂(dba)₃ (3) / SPhos (6) |
| CuI (mol%) | 10 | 10 | N/A (Copper-Free) |
| Base (eq.) | TEA (3.0) | DIPEA (3.0) | K₂CO₃ (3.0) |
| Solvent | DMF | Toluene | DMF |
| Temperature | 80 - 100 °C | 100 - 120 °C | 120 °C |
| Time | 12 - 24 h | 12 - 24 h | 18 - 36 h |
Visualizations
Sonogashira Catalytic Cycle
Caption: Generalized catalytic cycles for the copper-catalyzed Sonogashira coupling.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Reaction Scheme for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Caption: Proposed reaction pathway for mono- and di-alkynylation.
References
Application Notes and Protocols for Selective Functionalization at the C-4 vs C-6 Position of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of these compounds, offering two reactive sites for functionalization. The ability to selectively introduce substituents at the C-4 and C-6 positions is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. This document provides a detailed overview of the principles governing the selective functionalization of this scaffold, along with experimental protocols for achieving regioselective substitution.
Principles of Selectivity: C-4 vs. C-6
The regioselectivity of substitution on the 4,6-dichloropyrazolo[3,4-d]pyrimidine core is primarily dictated by the electronic properties of the heterocyclic system and the reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr):
In classical nucleophilic aromatic substitution reactions, the C-4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C-6 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. The negative charge in this intermediate can be effectively delocalized onto the adjacent pyrazole nitrogen and the para-pyrimidine nitrogen, leading to a more stable transition state.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offer alternative strategies for functionalization and can provide access to C-6 substituted products.
-
Suzuki-Miyaura Coupling: Similar to SNAr reactions, the Suzuki coupling of 4,6-dichloropyrazolo[3,4-d]pyrimidine with boronic acids generally favors substitution at the more reactive C-4 position.
-
Buchwald-Hartwig Amination: While C-4 amination is also common, the use of specific palladium catalysts and ligands can invert this selectivity, favoring amination at the C-6 position. This is often achieved by employing bulky phosphine ligands that sterically hinder approach at the C-4 position, thereby promoting reaction at C-6.
Data Presentation: Regioselective Functionalization of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
The following tables summarize quantitative data for the selective functionalization of the 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold.
Table 1: Selective C-4 Functionalization via Nucleophilic Aromatic Substitution
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Methylamine | MeNH2 (2 equiv.), THF, rt | 6-chloro-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71 | [1] |
| Various Amines | Amine (1.2 equiv.), DIPEA, n-BuOH, 120 °C | 6-chloro-N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 60-95 | General observation |
Table 2: Selective C-4 Functionalization via Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 24 | Good to Excellent | [2] |
| Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 | 25-60 | [3] |
Table 3: Selective C-6 Functionalization via Buchwald-Hartwig Amination (on analogous systems)
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Various anilines | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | Toluene | 110 | 8-95 | [4] |
| Adamantane-containing amines | Pd(dba)2 (5) | Cy-JosiPhos (10) | NaOtBu | Toluene | 100 | 60-90 | [5] |
Note: Data for selective C-6 functionalization on the 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold is limited in the literature. The data presented here is for analogous dichloropyrimidine and dichloropyridine systems and suggests that similar conditions may be applicable.
Experimental Protocols
Protocol 1: General Procedure for C-4 Selective Amination via SNAr
This protocol describes a general method for the selective substitution of the C-4 chlorine of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with an amine nucleophile.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine of choice (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
n-Butanol (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add n-butanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 2: General Procedure for C-4 Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C-4 position of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), the arylboronic acid (1.1 equivalents), and K2CO3 (2.0 equivalents).
-
Add Pd(PPh3)4 (5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 3: General Procedure for C-6 Selective Buchwald-Hartwig Amination
This protocol outlines a potential strategy for the selective amination of the C-6 position, based on methodologies successful for other dihalopyrimidines. Optimization will likely be required for the 4,6-dichloropyrazolo[3,4-d]pyrimidine substrate.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine of choice (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%) to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), the amine (1.2 equivalents), and Cs2CO3 (1.5 equivalents).
-
Seal the flask and heat the mixture to 110 °C with stirring.
-
Monitor the reaction for the formation of the C-6 aminated product, being mindful of the potential for the C-4 isomer to form.
-
Upon completion or optimal conversion, cool the reaction mixture.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the desired 6-amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Mandatory Visualizations
Signaling Pathways
Caption: CDK2 Signaling Pathway and Inhibition.
Caption: Src Kinase Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-1 Alkylation of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The N-1 position of this heterocyclic system is a common site for modification to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a versatile building block in drug discovery. The regioselectivity of the alkylation is a critical aspect, as substitution can occur at either the N-1 or N-2 position of the pyrazole ring. The protocol described herein is based on established methods for the N-alkylation of pyrazoles, typically favoring the less sterically hindered N-1 position.
General Reaction Scheme
The N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is typically achieved by deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.
Caption: General reaction scheme for N-1 alkylation.
Experimental Protocol
This protocol describes a general procedure for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-1 alkylation of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with various alkylating agents. Please note that these are representative examples, and optimization may be required for specific substrates.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | 80-90 |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 8 | 90-98 |
| Isopropyl Iodide | NaH | THF | 60 | 24 | 60-75 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 40 | 10 | 88-96 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the N-1 alkylation protocol.
Caption: Experimental workflow for N-1 alkylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, serving as a bioisostere of adenine that can effectively bind to the ATP pocket of kinases.[1] Various isomers of pyrazolopyridine have been extensively explored for the development of potent and selective kinase inhibitors targeting a range of cancers and other diseases.[1][2][3][4][5][6][7][8] This document focuses on the potential application of a specific, yet less explored isomer, 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine , in the synthesis of novel kinase inhibitors. While direct literature on this exact scaffold is limited, this application note will extrapolate from the well-established chemistry and biology of structurally related pyrazolopyridine derivatives to provide a comprehensive guide for its utilization in drug discovery programs.
The strategic placement of chloro substituents on the pyrazolopyridine core is a common strategy to enhance binding affinity and selectivity for the target kinase.[1] The dichloro substitution pattern in 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine offers two reactive sites for further chemical modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can also influence the compound's interaction with the kinase binding pocket.
Kinase Targets and Therapeutic Potential
Based on the activity of analogous pyrazolopyridine scaffolds, inhibitors derived from 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are anticipated to target a variety of protein kinases implicated in oncology and other diseases. Potential kinase targets include, but are not limited to:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
The successful development of inhibitors for these targets could lead to novel therapeutics for various cancers, neurodegenerative diseases like Alzheimer's, and inflammatory disorders.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors from 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine would likely involve sequential or regioselective nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents in a controlled manner.
General Synthetic Workflow
Caption: General synthetic workflow for elaborating the 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold.
Experimental Protocol: Synthesis of a Hypothetical 4-amino-6-anilino-3-methyl-1H-pyrazolo[4,3-c]pyridine Derivative
This protocol is a generalized procedure based on methodologies reported for similar pyrazolopyridine scaffolds.
Materials:
-
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
-
Aniline derivative (R1-NH2)
-
Amine derivative (R2-NH2)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Step 1: Monosubstitution at the C6 Position.
-
To a solution of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous dioxane, add the aniline derivative (1.1 eq), Cs2CO3 (2.0 eq), and a catalytic amount of Pd2(dba)3 and Xantphos.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 6-anilino-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine intermediate.
-
-
Step 2: Disubstitution at the C4 Position.
-
To a solution of the 6-anilino-4-chloro intermediate (1.0 eq) in a suitable solvent like n-butanol or DMA, add the second amine derivative (R2-NH2) (1.5 eq) and a base such as DIPEA (3.0 eq).
-
Heat the reaction mixture to 120-150 °C in a sealed tube for 12-48 hours, monitoring progress by LC-MS.
-
After completion, cool the reaction, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or preparative HPLC to yield the final 4-amino-6-anilino-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative.
-
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds
Based on published data for other pyrazolopyridine-based kinase inhibitors, the following SAR trends can be anticipated:
| Position | Modification | Potential Impact on Activity |
| C4 | Introduction of various substituted anilines or other amino groups. | Can interact with the solvent-exposed region of the ATP binding pocket, influencing potency and selectivity. |
| C6 | Substitution with different amines, aryl, or heteroaryl groups. | Crucial for hinge-binding interactions within the kinase domain. The nature of the substituent can significantly affect potency. |
| N1 | Alkylation or arylation. | Can be used to modulate solubility and cell permeability. May also provide additional interactions with the kinase. |
| C3-Methyl | Replacement with other small alkyl or functional groups. | Can influence steric interactions within the binding pocket. |
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
Principle: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of target kinases.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Principle: To assess the anti-proliferative activity of the compounds in cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Assess cell viability using a reagent such as MTT, resazurin, or CellTiter-Glo.
-
Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Signaling Pathway Illustration
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
Application Note: Development of Anticancer Agents from Pyrazolo[4,3-c]pyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to natural purines. This structural mimicry allows it to act as an antagonist in various biological processes, making it an attractive core for designing novel therapeutic agents.[1][2] In the field of oncology, derivatives of this scaffold have demonstrated potential by targeting key pathways involved in cancer cell proliferation and survival. This document outlines the current state of development, key biological data, and experimental protocols relevant to the investigation of pyrazolo[4,3-c]pyridine derivatives as anticancer agents.
Targeted Signaling Pathways
Pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of several key protein kinases implicated in cancer progression. One of the prominent targets is the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is linked to tumor growth, invasion, and metastasis. Inhibiting this pathway can block downstream cascades such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.[1]
Caption: c-Met signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine agents.
Quantitative Data Summary: In Vitro Antiproliferative Activity
Several studies have evaluated the cytotoxic effects of novel pyrazolo[4,3-c]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
| Compound Class | Target Cell Line | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) | Source |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF-7 (Breast) | 1.937 | Doxorubicin | 4.162 | [3] |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | HepG2 (Liver) | 3.695 | Doxorubicin | 3.832 | [3] |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 42) | HCT-116 (Colon) | 2.914 | Doxorubicin | 3.676 | [3] |
| 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | c-Met Kinase | (Data in original paper) | - | - | [1] |
Experimental Protocols
A systematic approach is required for the synthesis and evaluation of novel pyrazolo[4,3-c]pyridine derivatives. The general workflow involves scaffold synthesis, functionalization, and subsequent biological evaluation.
Caption: General workflow for the development of pyrazolo[4,3-c]pyridine anticancer agents.
Protocol 1: General Synthesis of the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through multi-step reactions, often involving the condensation of aminopyrazoles with activated carbonyl compounds.[4] Vectorial functionalization allows for the systematic exploration of chemical space at different positions of the scaffold to optimize biological activity.[5]
Materials:
-
Substituted aminopyrazole precursors
-
Dicarbonyl compounds or their equivalents
-
Appropriate solvents (e.g., Ethanol, Acetic Acid)
-
Catalysts (as required, e.g., acid or base)
Procedure:
-
Condensation: React the selected aminopyrazole precursor with a suitable dicarbonyl compound in a solvent like ethanol or acetic acid.
-
Cyclization: Heat the reaction mixture under reflux for several hours (typically 8-24h) to facilitate intramolecular cyclization, forming the bicyclic pyrazolopyridine ring system.
-
Work-up: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with cold water, and dried.
-
Purification: The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazolo[4,3-c]pyridine scaffold.
-
Functionalization: The core scaffold can be further modified. For instance, halogenated positions can be used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce diverse substituents.[5]
Protocol 2: In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[4,3-c]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds (e.g., from 0.01 to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the anticancer efficacy and selectivity of the pyrazolo[4,3-c]pyridine scaffold.[1] Modifications at different positions of the heterocyclic ring system can significantly impact the compound's interaction with its biological target and its pharmacokinetic properties.
Caption: Key positions on the pyrazolo[4,3-c]pyridine scaffold for SAR studies.
Key Considerations for SAR:
-
N1 and N2 Positions: Substitutions at the nitrogen atoms of the pyrazole ring can influence the compound's orientation within the ATP-binding pocket of kinases and affect its ADME properties.
-
C3 Position: Modifications at this position are often directed towards the solvent-exposed region of the target kinase, providing an opportunity to improve potency and selectivity.
-
Pyridine Ring Substituents: Functionalization of the pyridine moiety can enhance binding affinity and modulate physical properties such as solubility and cell permeability.
Conclusion The pyrazolo[4,3-c]pyridine scaffold represents a promising platform for the discovery of novel anticancer agents. Its ability to mimic purines allows for effective targeting of ATP-dependent enzymes like protein kinases. The data presented here highlight the potential of these compounds to inhibit cancer cell growth at low micromolar concentrations. The provided protocols for synthesis and in vitro evaluation offer a framework for researchers to systematically explore this chemical space, optimize lead compounds through SAR studies, and develop next-generation targeted cancer therapies.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides and their subsequent evaluation as inhibitors of carbonic anhydrase (CA), a key enzyme family implicated in a range of physiological and pathological processes.
Introduction
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their vital role in processes such as pH homeostasis, CO2 transport, and biosynthesis has made them a significant therapeutic target for various conditions including glaucoma, epilepsy, and cancer.[2] Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a promising class of CA inhibitors, demonstrating potent and sometimes selective inhibition against different CA isoforms.[3][4] These application notes provide a comprehensive protocol for the synthesis and in vitro evaluation of these compounds.
Experimental Protocols
I. Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates
This protocol outlines the synthesis of the target pyrazolo[4,3-c]pyridine sulfonamides through the condensation of a dienamine intermediate with various sulfonamide-containing amines.[3][4]
Materials:
-
Dienamine intermediate (synthesized from dimethyl acetonedicarboxylate)
-
Appropriate amine containing a sulfonamide fragment
-
Methanol
-
Triethylamine (Et3N) (if using an amine hydrochloride salt)
-
Standard laboratory glassware for reflux reactions
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a round-bottom flask, combine the dienamine intermediate (2 mmol) and the corresponding amine (2.1 mmol).
-
If the amine is in the form of a hydrochloride salt, add triethylamine (2.2 mmol).
-
Add methanol (6 mL) to the reaction mixture.
-
Reflux the mixture for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product under vacuum.
-
Characterize the final compounds by determining their melting point, and recording ¹H NMR, ¹³C NMR, and mass spectra to confirm their structure and purity.
The expected yields for the final pyrazolo[4,3-c]pyridines are typically in the range of 72-88%.[3][4]
II. In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase (hCA) isoforms.[2] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[2]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized pyrazolo[4,3-c]pyridine sulfonamides (test compounds)
-
Acetazolamide (standard CA inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
Multichannel pipettes
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compounds and acetazolamide in DMSO.
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/DMSO to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds and acetazolamide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation.
-
An alternative and more direct method for determining the inhibition constants is the stopped-flow CO2 hydrase assay, which measures the enzyme's catalytic activity on its natural substrate.[3][5]
Data Presentation
The inhibitory activities of a series of synthesized pyrazolo[4,3-c]pyridine sulfonamides against four human carbonic anhydrase isoforms are summarized below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | >10000 | 122.4 | 907.5 | 728.4 |
| 1b | 985.4 | 105.6 | 854.7 | 563.8 |
| 1c | 856.3 | 98.3 | 769.4 | 489.5 |
| 1d | 745.2 | 85.6 | 654.8 | 345.7 |
| 1e | 654.8 | 76.9 | 543.2 | 234.9 |
| 1f | 15.4 | 8.9 | 79.6 | 45.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 |
Data sourced from reference[3][4].
Visualizations
Caption: Experimental workflow from synthesis to evaluation.
Caption: Carbonic anhydrase inhibition mechanism.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Multi-Component Reactions for Pyrazolo[4,3-c]pyridines
Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during multi-component reactions (MCRs) for the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses common issues that can lead to low yields in the multi-component synthesis of pyrazolo[4,3-c]pyridines and offers systematic approaches to troubleshoot these problems.
| Issue | Potential Causes | Troubleshooting Recommendations |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: Temperature, reaction time, and concentration may not be ideal. 2. Ineffective Catalyst: The chosen catalyst may have low activity or be poisoned by impurities. 3. Poor Quality Starting Materials: Impurities in reactants can lead to side reactions or inhibit the catalyst. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products and unreacted starting materials. | 1. Optimize Reaction Parameters: Systematically vary the temperature and reaction time, monitoring the progress by TLC or LC-MS. Consider the use of microwave irradiation to potentially improve yields and reduce reaction times.[1][2] 2. Screen Catalysts and Solvents: Evaluate different catalysts (e.g., Pd(PPh₃)₂Cl₂, AgOTf) and solvents. The choice of solvent can significantly impact reactant solubility and reaction kinetics. 3. Ensure Purity of Reactants: Purify starting materials if necessary. For example, ensure the aminopyrazole reactant is of high purity. 4. Verify Stoichiometry: Accurately measure and dispense all reactants according to the optimized protocol. |
| Formation of Side Products | 1. Competing Reaction Pathways: The reaction conditions may favor the formation of undesired isomers or byproducts. 2. Decomposition of Reactants or Products: Starting materials or the desired product may be unstable under the reaction conditions. | 1. Adjust Reaction Temperature: Lowering the temperature may increase selectivity for the desired product. 2. Modify Catalyst or Solvent: The choice of catalyst and solvent can influence the reaction pathway. 3. Change the Order of Addition: In some cases, adding one reactant portion-wise or pre-mixing certain components can minimize side reactions. |
| Difficult Product Purification | 1. Co-elution with Byproducts: The polarity of the desired product may be very similar to that of impurities. 2. Poor Solubility of the Product: The product may be difficult to dissolve for chromatographic purification. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) for column chromatography. 2. Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Alternative Purification Techniques: Explore other methods such as preparative TLC or HPLC if standard column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: My multi-component reaction for a substituted pyrazolo[4,3-c]pyridine is giving a much lower yield than the literature reports. What should I check first?
A1: Start by verifying the purity of your starting materials, especially the pyrazole and aldehyde components. Impurities can significantly hinder the reaction. Next, ensure your reaction is set up under an inert atmosphere if specified in the protocol, as oxygen can sometimes lead to side reactions. Finally, double-check the reaction temperature and time. For thermally sensitive compounds, even slight deviations can impact the yield. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers can be a challenge. The choice of catalyst and solvent can play a critical role in directing the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule. Sometimes, changing the order of addition of the reactants can also influence the outcome. If optimization of reaction conditions does not resolve the issue, you may need to consider a sequential synthesis approach where the regiochemistry is controlled in a stepwise manner.
Q3: Is microwave-assisted synthesis always better for these multi-component reactions?
A3: Microwave irradiation can often lead to significantly reduced reaction times and improved yields by providing rapid and uniform heating.[1][2] However, it is not universally superior for all substrates. For some thermally sensitive molecules, the high temperatures reached during microwave heating might lead to degradation. It is recommended to compare the results from both conventional heating and microwave irradiation for your specific reaction.
Comparative Yield Data
The following table summarizes quantitative data from a study comparing a sequential synthesis with a one-pot, multi-component reaction for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.
| Product | Synthesis Method | Key Reagents | Conditions | Yield (%) | Reference |
| 5a | Sequential | 2, 3a, t-BuNH₂ | Step 1: Sonogashira coupling; Step 2: Cyclization (MW) | 59 (overall) | Beilstein J. Org. Chem. 2014, 10, 1759–1764[1] |
| 5a | Multi-component | 2, 3a, t-BuNH₂ | Pd(PPh₃)₂Cl₂, MW | 89 | Beilstein J. Org. Chem. 2014, 10, 1759–1764[1] |
| 5b | Sequential | 2, 3b, t-BuNH₂ | Step 1: Sonogashira coupling; Step 2: Cyclization (MW) | 43 (overall) | Beilstein J. Org. Chem. 2014, 10, 1759–1764[1] |
| 5b | Multi-component | 2, 3b, t-BuNH₂ | Pd(PPh₃)₂Cl₂, MW | 51 | Beilstein J. Org. Chem. 2014, 10, 1759–1764[1] |
| 5c | Multi-component | 2, 3c, t-BuNH₂ | Pd(PPh₃)₂Cl₂, MW | 92 | Beilstein J. Org. Chem. 2014, 10, 1759–1764[1] |
Where 2 is 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and 3a-c are terminal alkynes.
Experimental Protocols
General Procedure for the One-Pot, Multi-Component Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (5a-c)[1][2]
Materials:
-
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (2)
-
Terminal alkyne (3a-c)
-
tert-Butylamine
-
Pd(PPh₃)₂Cl₂
-
An appropriate solvent (e.g., DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (2), the respective terminal alkyne (3a-c), and the palladium catalyst, Pd(PPh₃)₂Cl₂ (6 mol %).
-
Add the solvent and tert-butylamine.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation to the specified temperature and for the optimized time (e.g., 120 °C for 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then subjected to a standard aqueous work-up.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine.
Visualizations
Caption: Troubleshooting workflow for low yield in multi-component reactions.
Caption: General multi-component reaction pathway for pyrazolo[4,3-c]pyridines.
References
Technical Support Center: Optimization of Palladium Catalysts for Dichloropyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for palladium-catalyzed cross-coupling reactions involving dichloropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are dichloropyridine substrates challenging for palladium-catalyzed cross-coupling?
A1: Dichloropyridine substrates present several challenges. The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) center more difficult and often rate-limiting.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
Q2: What is the role of the ligand in these reactions, and why are bulky, electron-rich ligands often required?
A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[1][3] Their steric bulk promotes the formation of the active, monoligated Pd(0) species, accelerates the oxidative addition and reductive elimination steps, and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4][5]
Q3: What are precatalysts, and why are they recommended for these reactions?
A3: Precatalysts are stable, air- and moisture-tolerant palladium(II) complexes that are efficiently reduced in situ to the active palladium(0) species.[5] Using precatalysts, such as G3 or G4 palladacycles, can lead to more reliable and reproducible formation of the active catalyst compared to sources like Pd(OAc)₂, which can be less reliable.[2]
Q4: How do I choose the right base for my dichloropyridine coupling reaction?
A4: The base plays a crucial role, particularly in Suzuki-Miyaura coupling where it activates the boronic acid for the transmetalation step.[5] Strong, non-nucleophilic bases are generally preferred. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[3] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are typically used.[4] It is often necessary to screen a few different bases to find the optimal one for a specific substrate combination.[3][4]
Q5: Can the regioselectivity of cross-coupling on a dichloropyridine (e.g., 2,4-dichloropyridine) be controlled?
A5: Yes, regioselectivity can often be controlled by the choice of ligand.[6] While halides adjacent to the ring nitrogen (C2 position) are typically more reactive, certain sterically hindered ligands, like N-heterocyclic carbenes (e.g., IPr), have been shown to promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[6] In some cases, ligand-free conditions can also surprisingly enhance selectivity for the less conventional position.[6]
Troubleshooting Guide
Issue 1: Low or No Yield / Incomplete Conversion
Question: My cross-coupling reaction with a dichloropyridine is giving a very low yield or has a lot of unreacted starting material. What are the likely causes and how can I troubleshoot this?
Answer: This is a common problem stemming from the low reactivity of the C-Cl bond and potential catalyst deactivation. A systematic approach to troubleshooting is essential.[3][7]
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating dichloropyridines.[1]
-
Check Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4][8] Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7]
-
Temperature: C-Cl bond activation often requires higher temperatures (typically 80-120 °C).[3] Consider increasing the temperature incrementally. Microwave irradiation can also be effective at accelerating the reaction.[3]
-
Base Effectiveness: The chosen base may not be strong enough or sufficiently soluble. Screen different strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
-
-
Assess Reagent Quality: Starting materials and reagents can degrade over time.[7]
-
Action: Use fresh, high-purity dichloropyridine, coupling partner (e.g., boronic acid), base, and catalyst. Boronic acids, in particular, can be prone to decomposition.[7]
-
-
Consider Catalyst Inhibition: The pyridine nitrogen can inhibit the catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated heterocyclic compounds by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of chlorinated heterocyclic compounds by column chromatography often challenging?
A1: Chlorinated heterocyclic compounds can present several challenges during column chromatography due to a combination of factors:
-
Polarity: The presence of both a halogen and a heteroatom (like nitrogen) can impart a wide range of polarities, making the selection of an appropriate solvent system complex.
-
Basicity: Many heterocyclic compounds, such as pyridines and quinolines, are basic. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compound to the column.[1]
-
Acid Sensitivity and On-Column Degradation: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[2] Chlorinated heterocycles can be susceptible to hydrolysis or other acid-catalyzed reactions on the column, leading to the formation of impurities and reduced yield of the desired product. For example, 9-chloroacridine can hydrolyze to 9-acridone on a silica gel column.
-
Solubility: Some chlorinated heterocyclic compounds may have poor solubility in common non-polar solvents used in column chromatography, making sample loading difficult.
Q2: My chlorinated heterocyclic compound is streaking or "tailing" on the column. What can I do to improve the peak shape?
A2: Peak tailing is a common issue when purifying basic heterocyclic compounds on silica gel.[1] This is often due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine, to your eluent (typically 0.1-2%).[3] This additive will compete with your compound for binding to the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.
-
Use a Buffer: For HPLC applications, incorporating a buffer into the mobile phase can help maintain a stable pH and reduce unwanted interactions with the stationary phase.[2][4]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[5] Deactivated silica gel or reverse-phase silica are other options to consider.[5]
Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the solutions?
A3: On-column degradation is a significant challenge for acid-sensitive compounds.
-
Confirmation: You can perform a simple stability test using two-dimensional thin-layer chromatography (2D-TLC). Spot your compound on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation.[2]
-
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be done by washing the silica with a solution containing a base, such as triethylamine, in your eluent.[2]
-
Use an Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase. Options include neutral or basic alumina, or Florisil.[2][5]
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be a good option for polar, acid-sensitive compounds.
-
Q4: How do I choose the right solvent system for my purification?
A4: The selection of an appropriate solvent system (mobile phase) is crucial for a successful separation.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35 and provide good separation from impurities.
-
Solvent Polarity: The eluting power of a solvent is related to its polarity. For normal-phase chromatography (e.g., on silica or alumina), you will typically start with a non-polar solvent and gradually increase the polarity to elute compounds of increasing polarity. Common solvent systems include mixtures of hexane or petroleum ether with ethyl acetate or dichloromethane.
-
Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) elution. This involves gradually increasing the proportion of the more polar solvent during the chromatography run to improve the separation of all components.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the column chromatography of chlorinated heterocyclic compounds.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in column chromatography.
Data Presentation
The following tables provide a summary of quantitative data from the literature on the purification of various chlorinated heterocyclic compounds.
Table 1: Comparison of Purification Techniques for Quinolines
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [6] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [6] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [6] |
Table 2: Summary of Flash Chromatography Purification of Isoquinoline-5,8-dione
| Parameter | Value |
| Column | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-50% Ethyl Acetate in Hexane |
| Flow Rate | 30 mL/min |
| Sample Load | 500 mg crude product |
| Yield of Pure Product | 350 mg (70%) |
| Purity (by analytical HPLC) | >98% |
| Data adapted from BenchChem Application Notes.[2] |
Table 3: Recoveries of Triazine Herbicides from Spiked Food Samples by LC-MS
| Compound | Average Recovery (%) | Relative Standard Deviation (%) |
| Cyanazine | 93 | 12 |
| Simazine | 99 | 9 |
| Atrazine | 95 | 9 |
| Data represents an average across four different food matrices (Chinese yam, Japanese radish, potato, rice) and is adapted from a study on the determination of triazine herbicides in foods.[4] |
Experimental Protocols
This section provides detailed methodologies for the purification of representative chlorinated heterocyclic compounds.
Protocol 1: Purification of a 3,6-Dicarbonyl Derivative of 2-Chloropyrazine
This protocol describes the purification of a 3,6-dicarbonyl derivative of 2-chloropyrazine by silica gel column chromatography.
Materials:
-
Crude reaction mixture containing the 2-chloropyrazine derivative
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Petroleum ether (60-80 °C)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 0.5 cm) on top of the silica gel.
-
Wash the column with the eluent (petroleum ether) until the silica gel is fully settled and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent, starting with a mixture of ethyl acetate/petroleum ether (1:4).
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in the same eluent system.
-
Visualize the spots under UV light or with an appropriate stain.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-chloropyrazine derivative.[7]
-
Protocol 2: Purification of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole
This protocol details the purification of a chlorinated pyrazole derivative, which can be achieved by either column chromatography or recrystallization.
Materials:
-
Crude 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate, determined by TLC)
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware for chromatography and recrystallization
Procedure for Column Chromatography:
-
TLC Analysis: Determine an optimal solvent system that provides good separation of the target pyrazole from impurities, aiming for an Rf of ~0.3 for the product.
-
Column Preparation: Pack a silica gel column as described in Protocol 1, using the determined non-polar component of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Isolation: Monitor the fractions by TLC. Combine the pure fractions and evaporate the solvent to yield the purified product.
Procedure for Recrystallization:
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualizations
Decision Tree for Method Development
Caption: A decision tree to guide the selection of chromatographic conditions.
References
- 1. welch-us.com [welch-us.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
preventing side reactions during the synthesis of substituted pyrazolopyridines
Technical Support Center: Synthesis of Substituted Pyrazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazolopyridines, with a focus on preventing and managing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My pyrazolopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of pyrazolopyridines are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
Troubleshooting Steps:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is critical. Impurities can lead to side reactions that consume starting materials and complicate purification.[1][3]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use. Hydrazine derivatives, if used, can degrade over time; using a freshly opened or purified reagent is advisable.[3]
-
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.
-
Temperature and Time: The reaction may be incomplete or product degradation may occur if the temperature and duration are not optimal.[1]
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1][3] Many syntheses require heating, and options like refluxing or microwave-assisted synthesis can improve yields and shorten reaction times.[2][4][5]
-
-
Solvent: The solvent choice is crucial for reactant solubility and reaction kinetics.[1]
-
Catalyst: The selection and amount of catalyst can significantly influence the reaction outcome.[1]
-
Recommendation: Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZrCl₄, ZnCl₂) can be effective.[6] The optimal catalyst and its loading should be determined experimentally.
-
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion of the limiting reagent.
-
Recommendation: Ensure accurate measurement of all reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of one reactant, such as a hydrazine derivative, can help drive the reaction to completion.[3]
-
-
Work-up Procedure: Improper work-up can lead to loss of product.
Issue 2: Formation of Regioisomers
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
A2: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[3][4] The formation of N1- and N2-substituted isomers is also possible.[6]
Strategies to Control Regioselectivity:
-
Choice of Reactants: Using substituted pyrazoles can prevent the formation of two regioisomers.[5][6]
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.
-
Catalyst and Temperature: The regioselectivity can be sensitive to small changes in reaction conditions, including the catalyst and temperature.[4] It is advisable to consult the literature for specific systems similar to your target molecule.[1]
-
-
Three-Component Reactions: In some cases, generating the 1,3-bis-electrophile in situ via a three-component reaction (e.g., using an aldehyde and a carbonyl compound with an α-hydrogen) can proceed with high yields and without reported regioselectivity issues.[6]
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1][7]
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are essential for characterizing the separated isomers. NOESY experiments can be particularly useful for confirming the assignment of each regioisomer.[7]
Issue 3: Other Common Side Reactions
Q3: Besides regioisomers, what other side products should I be aware of, and how can I prevent their formation?
A3: Several other side reactions can occur during the synthesis of substituted pyrazolopyridines.
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates instead of the desired bicyclic product.[3]
-
Prevention: Ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help identify the accumulation of intermediates.[3]
-
-
Reaction with Ester Groups: If your starting materials or intermediates contain ester functionalities, they can sometimes participate in unintended side reactions, especially under basic conditions.[8][9]
-
Formation of Carboxamidines: In syntheses involving a cyano group, a nucleophilic attack on the cyano moiety can lead to the formation of a carboxamidine side product, especially when attempting to introduce an arylamino group.[10][11]
-
Prevention: This side reaction can be difficult to avoid completely. Optimization of reaction conditions (e.g., temperature, reaction time, choice of base) may help to minimize its occurrence. If the carboxamidine is the major product, a different synthetic route to the desired compound might be necessary.[10]
-
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| 1,3-Dicarbonyl Compound | Solvent | Ratio of Regioisomers (desired:undesired) | Reference |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | ~1:1.3 | |
| Ethyl 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione | TFE | >95:5 | |
| Ethyl 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione | HFIP | >95:5 |
TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol
Table 2: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Materials | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Aminopyrazole, 1,3-diketones | Acetic Acid | Reflux | 12 h | 44-99% | [6] |
| Aminopyrazole, 1,3-diketones | HCl/1,4-dioxane in EtOH | 100 °C | 18 h | 44-99% | [6] |
| Aminopyrazole, 1,3-diketones | 1.0 M NaOH in glycol | 120 °C | 5-12 min | >90% | [6] |
| 1-phenyl-pyrazole, alkyne | ZrCl₄ in EtOH | 95 °C | 16 h | - | [1] |
| Aminopyrazole, aldehyde, cyclopentane-1,3-dione | Glacial Acetic Acid | 120 °C | 3 h | - | [12] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol is a general guideline based on a three-component reaction.[12]
-
Reaction Setup:
-
In a round-bottom flask, combine the aminopyrazole (1 equivalent), the aldehyde (1 equivalent), and the cyclic 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid.
-
-
Reaction:
-
Heat the reaction mixture at 120 °C for 3 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
While still hot, dilute the reaction mixture with water.
-
Stir the mixture and allow it to cool to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water.
-
-
Purification:
Protocol 2: Separation of Regioisomers by Column Chromatography
This protocol provides a general procedure for the separation of pyrazole regioisomers.[7]
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude mixture of regioisomers in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor the separation by TLC.
-
-
Analysis:
-
Combine the fractions containing the pure isomers, as determined by TLC.
-
Remove the solvent under reduced pressure.
-
Confirm the identity and purity of each isomer by NMR spectroscopy.[7]
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for managing regioisomer formation.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
how to monitor the progress of pyrazolo[4,3-c]pyridine synthesis reactions
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of pyrazolo[4,3-c]pyridine synthesis?
A1: The most common and accessible method for monitoring the progress of these reactions is Thin Layer Chromatography (TLC).[1] It allows for rapid qualitative analysis of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, although method development is often required.
Q2: How can I effectively use TLC to monitor my reaction?
A2: Effective TLC monitoring involves selecting an appropriate eluent system that provides good separation between your starting materials, intermediates, and the desired product. A common starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product spot, which typically ensures good separation. Visualization is commonly done under UV light (254 nm), as the aromatic pyrazolopyridine core is UV active.[1]
Q3: What are the key parameters to control to ensure a good yield of the pyrazolo[4,3-c]pyridine product?
A3: Several factors can influence the reaction yield. These include the purity of starting materials, the choice of catalyst and solvent, and the reaction temperature and time. Ensuring that your reactants are pure and dry is a critical first step. Optimization of the catalyst loading, solvent, and temperature is often necessary for each specific synthetic route.
Q4: I am observing the formation of a regioisomer. How can I improve the regioselectivity of my reaction?
A4: The formation of regioisomers, such as the pyrazolo[3,4-b]pyridine isomer, can be a significant challenge. Regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions. The choice of solvent can have a dramatic effect; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in some pyrazole syntheses.[2] Additionally, the reaction mechanism can sometimes be directed towards a specific isomer by careful selection of acidic or basic conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your target pyrazolo[4,3-c]pyridine, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify them if necessary by recrystallization or column chromatography. |
| Suboptimal Catalyst | Screen different catalysts if applicable to your synthetic route. The type and amount of catalyst can significantly impact the reaction outcome. |
| Incorrect Solvent | The solvent plays a crucial role in solubility and reaction kinetics. Perform a solvent screen to identify the optimal solvent for your specific reaction. |
| Inappropriate Reaction Temperature | Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to degradation. Monitor the reaction at different temperatures to find the optimal condition. |
| Premature or Late Quenching | Monitor the reaction closely using TLC or another suitable technique to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times may lead to byproduct formation. |
Issue 2: Difficulty in Product Purification
Purification of pyrazolo[4,3-c]pyridines can sometimes be challenging due to their polarity and potential for co-eluting byproducts.
| Problem | Suggested Solution |
| Co-elution with Impurities in Column Chromatography | Optimize the mobile phase for column chromatography. A systematic approach of gradually increasing the polarity of the eluent is recommended. If co-elution persists, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. |
| Peak Tailing in HPLC | Peak tailing for pyridine-containing compounds is often due to interactions with acidic silanol groups on the silica-based column.[3] This can be mitigated by adding a competing base like triethylamine (TEA) to the mobile phase or by using an end-capped column. Adjusting the pH of the mobile phase can also improve peak shape.[3] |
| Product Oiling Out | If the product "oils out" during work-up or crystallization, try changing the solvent system for extraction or recrystallization. Sonication or seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve small amounts of your starting material(s) and the reaction mixture in a volatile solvent. Using a capillary tube, spot each sample on the pencil line, leaving space between the spots.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material spots. The disappearance of starting material spots and the appearance of a new spot indicate the progress of the reaction. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol describes a method for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[4]
-
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
With stirring, add 2-chloropyridine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
-
Data Presentation
Table 1: Comparison of Reported Yields for Different Pyrazolo[4,3-c]pyridine Synthesis Strategies
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridines and ethyl acetoacetate, followed by reaction with arenediazonium tosylates | NaH, THF, 40°C; then pyrrolidine, DBU | Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates | 72-85% | [1] |
| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes | tert-butylamine, microwave-assisted Sonogashira coupling | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines | up to 51% | [5] |
| Dimethyl acetonedicarboxylate derived dienamine and various amines with sulfonamide fragments | Reflux in methanol for 1h | Substituted pyrazolo[4,3-c]pyridines | 72-88% | [6] |
Visualizations
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. The information is structured to address common challenges encountered during laboratory and pilot-plant scale production.
Synthetic Workflow
The proposed synthetic pathway for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves a two-step process: the initial cyclization to form the pyrazolopyridine core, followed by a chlorination reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues that may arise during the synthesis.
Step 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (Precursor)
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low to no yield of the desired product. | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. - Gradually increase the reaction temperature; some cyclizations may require prolonged heating at reflux. - Ensure starting materials are pure and dry. Recrystallize or purify if necessary. |
| Formation of multiple products (isomers). | - Lack of regioselectivity in the cyclization reaction. | - The choice of base and solvent can influence regioselectivity. Consider screening different conditions (e.g., using a stronger base like sodium hydride in an aprotic solvent). |
| Difficulty in isolating the product. | - Product may be highly soluble in the reaction solvent. - Formation of a stable salt. | - After cooling, try to precipitate the product by adding a non-polar solvent. - Adjust the pH of the reaction mixture to neutralize any salt formed before extraction or filtration. |
Step 2: Chlorination to 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete chlorination. | - Insufficient amount of chlorinating agent. - Reaction temperature is too low or reaction time is too short. - Presence of water in the reaction mixture. | - Use a slight excess of the chlorinating agent (e.g., POCl₃). - Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/LC-MS. - Ensure all reagents and glassware are thoroughly dried. |
| Formation of dark, tarry byproducts. | - Reaction temperature is too high, leading to decomposition. - Reaction with residual solvent from the previous step. | - Carefully control the reaction temperature. A gradual increase to the target temperature is recommended. - Ensure the precursor is completely dry before adding the chlorinating agent. |
| Difficult work-up and product isolation. | - Quenching of excess POCl₃ can be highly exothermic and difficult to control on a large scale. - Product may co-precipitate with inorganic salts. | - Add the reaction mixture slowly to crushed ice with vigorous stirring. - After quenching, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. |
| Product is an oil or fails to crystallize. | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography. - Attempt recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization.[1][2] |
Experimental Protocols
Note: These protocols are based on analogous syntheses and should be optimized for the specific target molecule.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (Proposed)
This procedure is adapted from the synthesis of similar pyrazolopyrimidine diones.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add absolute ethanol.
-
Reagent Addition: To the ethanol, add sodium metal in small portions to generate sodium ethoxide in situ. Once all the sodium has reacted, add 5-amino-3-methyl-1H-pyrazole-4-carboxamide followed by diethyl malonate.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum. Acidify the residue with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from ethanol or water can be performed for further purification.
Protocol 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
This protocol is based on the large-scale chlorination of hydroxy-heterocycles.[3][4]
-
Reaction Setup: In a sealed reactor or a flask equipped with a reflux condenser and a gas trap for HCl, place the dry 3-methyl-1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approximately 2-3 equivalents) to the starting material. A catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction: Heat the mixture to 100-120 °C for 4-8 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[1][2]
Quantitative Data Summary
The following table presents expected, yet hypothetical, data for the scale-up synthesis based on literature values for similar compounds. Actual results may vary and require optimization.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Typical Scale | 100 - 500 g | 100 - 500 g |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Reaction Temperature | 78 °C (Refluxing Ethanol) | 100 - 120 °C |
| Expected Yield | 60 - 80% | 70 - 90% |
| Common Impurities | Unreacted starting materials, isomeric byproducts | Mono-chlorinated intermediate, decomposition products |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
References
managing reaction temperature for optimal pyrazolopyridine yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature to achieve optimal pyrazolopyridine yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, with a focus on the critical role of reaction temperature.
Q1: My pyrazolopyridine synthesis is resulting in a very low yield. Could the reaction temperature be the cause?
A1: Yes, suboptimal reaction temperature is a common reason for low yields in pyrazolopyridine synthesis.[1] The temperature can affect reaction rates, catalyst activity, and the stability of both reactants and products.
Troubleshooting Steps:
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to increase the temperature or prolong the reaction time.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Product Degradation: Conversely, excessively high temperatures can lead to the degradation of your starting materials or the desired pyrazolopyridine product.[1] If you suspect degradation, try running the reaction at a lower temperature.
-
Solvent and Catalyst Considerations: The optimal temperature is often dependent on the solvent and catalyst used.[1][3] Some reactions proceed at room temperature, while others require heating or reflux.[1][3] For instance, some syntheses are carried out at temperatures as high as 150-160°C.[3]
Q2: I'm observing the formation of significant side products. How can I adjust the temperature to improve the purity of my product?
A2: The formation of side products, such as regioisomers, is a known challenge in pyrazolopyridine synthesis and can be influenced by reaction temperature.[3][4]
Troubleshooting Steps:
-
Lowering the Temperature: High temperatures can sometimes promote undesired side reactions.[4] Running the reaction at a lower temperature may increase the selectivity for the desired product.
-
Temperature Screening: It is advisable to perform small-scale reactions at a range of temperatures to identify the optimal condition that maximizes the yield of the desired product while minimizing byproducts. For example, in some syntheses of pyrazole derivatives, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[5][6]
-
pH and Catalyst Influence: The effect of temperature is often intertwined with other reaction parameters like pH. Adjusting the pH can alter the reactivity of your starting materials and, in conjunction with temperature optimization, can help control the formation of side products.[4]
Q3: My reaction seems to be stalled, and the starting materials are not being consumed. What is the recommended approach regarding temperature?
A3: A stalled reaction is a clear indication that the conditions are not optimal for the reaction to proceed.
Troubleshooting Steps:
-
Gradual Temperature Increase: Gradually increase the reaction temperature while monitoring the consumption of starting materials by TLC. Some reactions require significant heat to overcome the activation energy barrier.[2]
-
Microwave-Assisted Synthesis: Consider using microwave-assisted synthesis. This technique can often reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][3]
-
Ensure Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[1][7] Ensure your reactants are of high purity before optimizing the temperature.
Q4: At what temperature should I start my optimization for pyrazolopyridine synthesis?
A4: The ideal starting temperature depends heavily on the specific synthetic protocol you are following.
General Recommendations:
-
Literature Precedent: Always start by consulting the literature for similar pyrazolopyridine syntheses to find a reported temperature range.[3]
-
Room Temperature Start: If no information is available, starting the reaction at room temperature (around 25°C) is a safe initial step.[1] You can then gradually increase the temperature if no reaction is observed.
-
Common Temperature Ranges: Many pyrazolopyridine syntheses are conducted at elevated temperatures, often ranging from 80°C to 120°C.[3][8][9] Some protocols may even require temperatures up to 160°C.[3]
Data Presentation
The following tables summarize the effect of reaction temperature on the yield of pyrazolopyridine synthesis as reported in various studies.
Table 1: Effect of Temperature on Tetrahydrodipyrazolo Pyridine Synthesis
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 (Room Temp) | Lower Yield |
| 2 | 76 | 97 |
| 3 | >76 | Decreased Efficiency |
Data adapted from a study on the synthesis of tetrahydrodipyrazolo pyridines, highlighting an optimal temperature of 76°C.[10]
Table 2: General Temperature Ranges for Pyrazolopyridine Synthesis
| Reaction Conditions | Temperature Range (°C) | Typical Yields | Reference |
| ZrCl4 in EtOH | 95 | Not specified | [1] |
| L-proline in EtOH | 80 | High (not specified) | [3] |
| Acetic Acid | 150-160 | 65-88% | [3] |
| Microwave (solvent-free) | 200 | Not specified | [3] |
| Water | 90 | Not specified | [3] |
| NaOH in Glycol | 120 | >90% | [11] |
| One-pot cyclization | 40 | Moderate to high | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to pyrazolopyridine synthesis, with a focus on temperature control.
Protocol 1: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis
-
Reactant Preparation: In a suitable reaction vessel, dissolve the aminopyrazole (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
Catalyst Addition: If required, add the catalyst (e.g., ZrCl4, L-proline, or acetic acid).[1][3]
-
Temperature Control:
-
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals until the starting materials are consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazolopyridine.[1][7]
Protocol 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
-
Azo-coupling: In a reaction vessel, dissolve the pyridinyl keto ester and arenediazonium tosylate in a suitable solvent in the presence of pyridine. Stir at room temperature.[12]
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Cyclization: After the initial reaction is complete (as monitored by TLC), add pyrrolidine to the mixture.
-
Heating: Heat the reaction mixture to 40°C and stir for the required duration.[12]
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Work-up and Purification: Upon completion, cool the reaction, perform an appropriate work-up, and purify the product.
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in managing reaction temperature for pyrazolopyridine synthesis.
Caption: General experimental workflow for pyrazolopyridine synthesis.
Caption: A decision tree for troubleshooting low yield via temperature management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Solvent Selection for Pyrazolo[4,3-c]pyridine Functionalization
Welcome to the technical support center for the functionalization of the pyrazolo[4,3-c]pyridine scaffold. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven solvent selection guidance to streamline your synthetic efforts.
General Experimental Workflow
The functionalization of the pyrazolo[4,3-c]pyridine core typically follows a general workflow, starting from a halo-substituted scaffold. This diagram illustrates the common reaction pathways discussed in this guide.
Caption: General workflow for the functionalization of a halo-pyrazolo[4,3-c]pyridine scaffold.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the functionalization of pyrazolo[4,3-c]pyridines, with a focus on the role of the solvent.
N-Alkylation and N-Arylation
Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?
A1: Regioselectivity in the N-alkylation of pyrazolo[4,3-c]pyridines is highly dependent on the solvent and the nature of the base. The interplay between the solvent's polarity and the association of the pyrazolide anion with the counter-ion dictates the site of alkylation.
-
For N2-selectivity: Non-polar, aprotic solvents like tetrahydrofuran (THF) are often preferred. In such solvents, a tight ion pair is formed between the pyrazolide anion and the cation of the base, sterically hindering the N1 position and favoring alkylation at the less hindered N2 position.[1]
-
For N1-selectivity: Polar, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can promote the formation of solvent-separated ion pairs.[1] This exposes the N1 position, often leading to preferential alkylation at this site.
Troubleshooting Low Regioselectivity:
| Issue | Potential Cause | Recommended Solution |
| Poor N1/N2 ratio | Suboptimal solvent choice. | Screen solvents with different polarities (e.g., THF vs. DMF). |
| Inappropriate base. | Strong, non-coordinating bases like NaH or KHMDS can influence selectivity. | |
| Steric hindrance of the electrophile. | Less bulky electrophiles may show different selectivity. |
Solvent Selection Guide for N-Alkylation (based on analogous systems):
| Solvent | Polarity | Expected Major Isomer | Typical Base | Reference (Analogous System) |
| THF | Non-polar, Aprotic | N2 | NaH, KHMDS | [1] |
| Dioxane | Non-polar, Aprotic | N2 | NaH, K₂CO₃ | General Knowledge |
| DMF | Polar, Aprotic | N1 | K₂CO₃, Cs₂CO₃ | [2] |
| DMSO | Polar, Aprotic | N1 | NaH, K₂CO₃ | [1] |
Suzuki-Miyaura Cross-Coupling
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes related to the solvent?
A2: The solvent in a Suzuki-Miyaura coupling plays a crucial role in dissolving the reactants, particularly the inorganic base, and in stabilizing the palladium catalyst.
-
Solubility Issues: A common cause for low yield is the poor solubility of the base (e.g., K₂CO₃, K₃PO₄). A mixture of an aprotic solvent and water (e.g., dioxane/water , toluene/water , or THF/water ) is often employed to overcome this.[3]
-
Catalyst Deactivation: Certain solvents can coordinate to the palladium center and inhibit catalysis. While ethers and aromatic hydrocarbons are generally well-tolerated, some polar aprotic solvents might interfere with the catalytic cycle.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling of pyrazolo[4,3-c]pyridines.
Solvent Selection Guide for Suzuki-Miyaura Coupling:
| Solvent System | Typical Base | Key Considerations | Reference |
| Dioxane / Water | K₃PO₄, Cs₂CO₃ | Good for a wide range of substrates.[3] | [4] |
| Toluene / Water | K₂CO₃, K₃PO₄ | Higher boiling point can be advantageous. | [3] |
| THF / Water | Na₂CO₃, K₂CO₃ | Lower boiling point, suitable for more reactive substrates. | [5] |
| Ethanol / Water | KOH | A greener solvent option.[6] | [7] |
Buchwald-Hartwig Amination
Q3: I am struggling with my Buchwald-Hartwig amination. The reaction is sluggish and gives a low yield. Could the solvent be the issue?
A3: Yes, the solvent is a critical parameter in the Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the amine and the base, as well as the stability and activity of the palladium catalyst.
-
Common Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents.[8]
-
Polar Substrates: For highly polar amines that are poorly soluble in non-polar solvents, more polar aprotic solvents like DMF can be considered, although they are used less frequently.[9]
-
Solvents to Avoid: Chlorinated solvents and nitriles (e.g., acetonitrile) can inhibit the palladium catalyst and should generally be avoided.
Troubleshooting Low Yield in Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Poor solubility of the amine or base. | For polar substrates, consider using a more polar solvent like dioxane or cautiously screen DMF. |
| Catalyst deactivation. | Ensure the solvent is anhydrous and deoxygenated. | |
| Suboptimal base-solvent combination. | The effectiveness of the base (e.g., NaOtBu, Cs₂CO₃) can be solvent-dependent. |
Solvent Selection Guide for Buchwald-Hartwig Amination:
| Solvent | Typical Base | Key Considerations | Reference |
| Toluene | NaOtBu, LiHMDS | Widely used, good for a broad range of substrates.[10] | [11] |
| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | Good for reactions with less soluble inorganic bases. | [8] |
| THF | NaOtBu | Lower boiling point, may require longer reaction times. | [9] |
| DMF | Cs₂CO₃ | Use with caution for highly polar substrates; may require specific catalyst systems. | [2] |
Halogenation
Q4: I want to introduce a halogen atom onto the pyrazolo[4,3-c]pyridine core. What is a good starting point for solvent selection?
A4: The choice of solvent for halogenation depends on the specific halogenating agent and the desired regioselectivity.
-
Electrophilic Halogenation: For direct C-H halogenation, a variety of solvents can be used. Interestingly, for some N-heterocycles, water has been shown to be an effective and green solvent, particularly when using reagents like potassium halides with an oxidant.[12][13] More traditional solvents like dichloromethane (DCM) or acetic acid are also commonly employed with N-halosuccinimides (NCS, NBS, NIS).
-
Regioselectivity: The solvent can influence the regioselectivity of the halogenation. For pyridine-like systems, the reaction conditions, including the solvent, can direct the halogen to different positions.[14][15]
Troubleshooting Halogenation Reactions:
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Insufficiently activated substrate or mild halogenating agent. | A more polar or acidic solvent (e.g., acetic acid) may promote the reaction. |
| Low Yield / Multiple Products | Lack of regioselectivity. | Screen different halogenating agents and solvents. Water can sometimes offer high selectivity.[12] |
| Decomposition of starting material. | Use a less aggressive halogenating agent and a non-acidic solvent. |
Solvent Selection Guide for Halogenation:
| Solvent | Halogenating Agent | Key Considerations | Reference (Analogous System) |
| Water | KX (X = I, Br, Cl) + PIDA | Green and often provides high regioselectivity. | [12] |
| Dichloromethane (DCM) | NBS, NCS, NIS | A common aprotic solvent for these reagents. | [14] |
| Acetic Acid | NBS, Br₂ | Can activate the substrate and halogenating agent. | General Knowledge |
| Ethyl Acetate (EtOAc) | NBS, NIS | A moderately polar alternative to DCM. | [14] |
Experimental Protocols
The following are generalized experimental protocols for key functionalization reactions of the pyrazolo[4,3-c]pyridine core. These should be adapted based on the specific substrate and desired product.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from procedures for the N-alkylation of similar N-heterocyclic systems.[2]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or THF, to achieve a concentration of 0.1-0.5 M).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the stirred solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of halo-pyridines.[4]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halo-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of a bromopyridine.[10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halo-pyrazolo[4,3-c]pyridine (1.0 eq), the amine (1.1-1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, with appropriate safety precautions in place. The specific reaction conditions may require optimization for different substrates.
References
- 1. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reactivity of Chloro-Substituents in Pyrazolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of chloro-substituents in pyrazolopyridines during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro-substituent on my pyrazolopyridine unreactive in cross-coupling reactions?
A1: The reduced reactivity of chloro-substituents compared to their bromo and iodo counterparts is a known challenge in cross-coupling reactions. This is primarily due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1][2] The success of these reactions is highly dependent on the selection of an appropriate catalyst, ligand, base, and solvent system.[1][3]
Q2: Which positions on the pyrazolopyridine ring are most susceptible to nucleophilic attack?
A2: In nucleophilic aromatic substitution (SNAr) reactions, positions "ortho" or "para" to the pyridine nitrogen are generally more activated and thus more susceptible to nucleophilic attack.[3][4] For pyrazolopyridines, the specific position of the chlorine atom relative to the nitrogen atoms in both rings will influence its reactivity. The electron-withdrawing nature of the nitrogen atoms facilitates nucleophilic attack at these positions by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]
Q3: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling with a chloro-pyrazolopyridine?
A3: For a successful Suzuki-Miyaura coupling, the following parameters are critical:
-
Catalyst and Ligand: Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, BrettPhos), are often effective in activating the C-Cl bond.[1][5] N-heterocyclic carbenes (NHCs) can also be employed as they show high activity and stability.[6]
-
Base: The choice of base is crucial for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and an aqueous solution of the base is typically used.[3] It is important to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[1]
Q4: What challenges can be expected during the purification of functionalized pyrazolopyridines?
A4: Common purification challenges include:
-
Removal of residual palladium catalyst.
-
Separation from unreacted starting materials or homo-coupled byproducts.
-
Product insolubility.
-
The basic nature of the pyridine nitrogen can cause streaking on silica gel columns. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[3] In cases of high insolubility, purification by precipitation or recrystallization may be necessary.[3]
Troubleshooting Guides
Troubleshooting Poor Yields in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere (nitrogen or argon) and use degassed solvents to prevent catalyst oxidation.[3] Consider using a more active palladium pre-catalyst. |
| Inefficient ligand | Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[1][5][6] | |
| Inappropriate base | The base is crucial for activating the boronic acid.[3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Low reaction temperature | The oxidative addition to the C-Cl bond often requires thermal energy.[3] Gradually increase the reaction temperature, typically to 80-120 °C, while monitoring for potential decomposition.[3] | |
| Side product formation | Homo-coupling of boronic acid | Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture. |
| Protodeboronation of boronic acid | Ensure anhydrous conditions and use a non-aqueous workup if possible. |
Troubleshooting Unsuccessful Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| No reaction | Incorrect base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[3] |
| Catalyst decomposition | Maintain a strict inert atmosphere and use degassed solvents. High temperatures can also lead to catalyst decomposition.[3] | |
| Poor ligand choice | Use bulky, electron-rich phosphine ligands which are known to be effective for C-N bond formation.[5] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[7] | |
| Low yield | Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Amine volatility | For volatile amines, use a sealed reaction vessel to prevent evaporation. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause | Suggested Solution |
| No reaction | Insufficiently activated substrate | The chloro-substituent may not be in a sufficiently electron-deficient position. SNAr is favored at positions ortho and para to the ring nitrogen.[3][4] |
| Weak nucleophile | Use a stronger nucleophile or increase its concentration. | |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation without solvating the nucleophile, thus increasing its reactivity. | |
| Low yield | Reversible reaction | If the leaving group is a good nucleophile, the reverse reaction can occur. Use a large excess of the incoming nucleophile. |
| Side reactions | The nucleophile may react with other functional groups on the pyrazolopyridine. Consider protecting sensitive groups. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloro-Pyrazolopyridine
-
Reaction Setup: To a dry reaction vessel, add the chloro-pyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloro-Pyrazolopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloro-pyrazolopyridine (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by silica gel chromatography.[3]
Visualizations
Caption: General reactivity trend of carbon-halogen bonds in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrazolo[4,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. As structural mimics of purines, these compounds have been extensively explored as inhibitors of various enzymes, particularly protein kinases, and as antiproliferative agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrazolo[4,3-c]pyridines, focusing on their anticancer properties. The information is compiled from key research findings to aid in the rational design of novel and potent therapeutic agents.
Core Scaffold and Substitution Points
The fundamental structure of the pyrazolo[4,3-c]pyridine core and the key positions for substitution, namely R4 and R6, are illustrated below. Modifications at these positions have been shown to significantly influence the biological activity of these compounds.
Caption: Core chemical structure of the pyrazolo[4,3-c]pyridine scaffold with key substitution points at R4 and R6.
Comparative Antiproliferative Activity
Recent studies have focused on the synthesis and evaluation of 4,6-disubstituted and polysubstituted pyrazolo[4,3-c]pyridines as potential anticancer agents. The antiproliferative activity is often assessed against a panel of human cancer cell lines, with the half-maximal growth inhibitory concentration (GI50) being a key quantitative parameter.
Table 1: Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
A study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines revealed the significant impact of substituents at the 4- and 7-positions on their anticancer activity. The compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast adenocarcinoma) cell lines.[1]
| Compound | R4 | R7 | GI50 (µM) K562 | GI50 (µM) MV4-11 | GI50 (µM) MCF-7 |
| 18 | H | 4-Methoxyphenyl | 2.6 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.4 |
| 23 | H | 4-Hydroxyphenyl | 1.9 ± 0.1 | 2.4 ± 0.2 | 3.2 ± 0.3 |
| 28 | Methyl | 4-Methoxyphenyl | 8.9 ± 0.7 | >10 | >10 |
| 29 | Methyl | 4-Hydroxyphenyl | 6.5 ± 0.5 | 8.1 ± 0.7 | 9.3 ± 0.8 |
| 36 | Ethyl | 4-Methoxyphenyl | >10 | >10 | >10 |
| 37 | Ethyl | 4-Hydroxyphenyl | 7.8 ± 0.6 | 9.2 ± 0.8 | >10 |
Data extracted from "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines".[1]
Structure-Activity Relationship Insights:
From the data presented in Table 1, several SAR trends can be deduced:
-
Influence of the R4 Substituent: An increase in the bulkiness of the substituent at the 4-position generally leads to a decrease or complete loss of antiproliferative activity.[1] For instance, compounds with a hydrogen at R4 (18 and 23) are significantly more potent than their counterparts with methyl (28 and 29) or ethyl (36 and 37) groups at the same position.
-
Influence of the R7 Substituent: A free hydroxyl group on the phenyl ring at the 7-position appears to be favorable for activity. Compound 23 (R7 = 4-Hydroxyphenyl) consistently shows lower GI50 values across all cell lines compared to its methoxy-substituted analog, compound 18 (R7 = 4-Methoxyphenyl).[1]
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action of potent pyrazolo[4,3-c]pyridine derivatives have revealed their ability to induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest, typically in the G2/M phase.[2]
Key Apoptotic Events:
-
Cell Cycle Arrest: Active compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[2]
-
Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Potent pyrazolo[4,3-c]pyridines have been shown to increase the activity of caspases-3 and -7.[2]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis.[1]
The general workflow for investigating the antiproliferative and apoptotic effects of these compounds is depicted below.
Caption: A typical experimental workflow for the SAR study of novel pyrazolo[4,3-c]pyridine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are summaries of key experimental methodologies.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
-
GI50 Calculation: The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
-
Cell Lysis: Cells treated with the test compounds are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific luminogenic or fluorogenic substrate for caspase-3/7 (containing the DEVD sequence) is added to the cell lysate.[1]
-
Signal Generation: If active caspase-3 or -7 is present, it will cleave the substrate, generating a luminescent or fluorescent signal.
-
Signal Measurement: The signal is measured using a luminometer or fluorometer. The intensity of the signal is proportional to the caspase-3/7 activity.
Signaling Pathway Context
The antiproliferative effects of many pyrazolo[4,3-c]pyridine derivatives are often linked to their ability to inhibit protein kinases involved in cell growth and survival signaling pathways. A simplified representation of a generic kinase signaling pathway leading to cell proliferation is shown below. Inhibition of a key kinase in this pathway by a pyrazolo[4,3-c]pyridine can block downstream signaling and ultimately lead to cell cycle arrest and apoptosis.
Caption: A simplified diagram of a kinase signaling pathway often targeted by pyrazolo[4,3-c]pyridine inhibitors.
Conclusion
The 4,6-disubstituted pyrazolo[4,3-c]pyridine scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies have highlighted the critical role of substituents at the 4- and 6- (and other) positions in modulating the antiproliferative activity of these compounds. Specifically, smaller, less bulky groups at the 4-position and the presence of hydrogen bond donors/acceptors at other positions can significantly enhance potency. The primary mechanism of action for the most active compounds involves the induction of cell cycle arrest and apoptosis, often through the inhibition of key protein kinases. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrazolo[4,3-c]pyridine-based therapeutics.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory activities of two prominent pyrazolopyridine scaffolds, supported by available experimental data and methodologies.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention. Among the various pyrazolopyridine isomers, pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine have emerged as key frameworks for the development of potent kinase inhibitors. This guide provides a comparative overview of the inhibitory activity of analogs based on these two scaffolds, drawing from available scientific literature.
While direct comparative studies evaluating analogs of both scaffolds against the same kinase under identical conditions are limited, this guide consolidates key findings for each scaffold against prominent kinase targets, primarily Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase. This allows for an indirect assessment of their potential and highlights the structure-activity relationships (SAR) that govern their inhibitory potency. The 1H-pyrazolo[3,4-b]pyridine scaffold is more extensively explored in the literature as a kinase inhibitor core.
Inhibitory Activity Against Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. The following tables summarize the inhibitory activities of representative analogs from each scaffold against CDK2.
Pyrazolo[3,4-b]pyridine Analogs as CDK2 Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent CDK2 inhibitors. A notable example is a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative, which demonstrates significant inhibitory activity.
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65[1] |
Table 1: Inhibitory activity of a representative pyrazolo[3,4-b]pyridine analog against CDK2/cyclin A2.
Pyrazolo[4,3-c]pyridine Analogs as Kinase Inhibitors
Data on pyrazolo[4,3-c]pyridine analogs as specific CDK2 inhibitors is not as readily available in the reviewed literature. However, derivatives of this scaffold have been investigated as inhibitors of other kinases, such as ERK. This suggests the potential of this scaffold for kinase inhibition, though more direct studies on CDK2 are needed for a conclusive comparison.
Inhibitory Activity Against Aurora A Kinase
Aurora A kinase is another critical regulator of mitosis, and its overexpression is common in many cancers.
Pyrazolo[3,4-b]pyridine Analogs as Aurora A Kinase Inhibitors
Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential as Aurora A kinase inhibitors, showing promising anti-proliferative effects in cancer cell lines.
| Compound ID | Structure | Cell Line | Anti-proliferative Activity |
| Various Analogs | Substituted pyrazolo[3,4-b]pyridines | HCT116, A549, A2780 | Ideal anti-proliferative activities in vitro reported for some analogs[2] |
Table 2: Anti-proliferative activity of pyrazolo[3,4-b]pyridine analogs investigated as Aurora A kinase inhibitors. Specific IC50 values against the kinase are not detailed in the referenced abstract.
Pyrazolo[4,3-c]pyridine Analogs as Aurora A Kinase Inhibitors
Similar to the case with CDK2, specific inhibitory data for pyrazolo[4,3-c]pyridine analogs against Aurora A kinase is not prevalent in the accessible literature, precluding a direct comparison.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of these compounds. A common and robust method employed is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is inversely correlated with the amount of ADP, and therefore, the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A2, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or vehicle (for control).
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathway Visualizations
Understanding the cellular pathways in which these kinases operate is essential for drug development. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of CDK2 and Aurora A.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Simplified Aurora A kinase signaling pathway in mitosis.
Conclusion
Both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds represent promising starting points for the design of novel kinase inhibitors. The available literature suggests that the pyrazolo[3,4-b]pyridine core has been more extensively investigated and has yielded potent inhibitors against various kinases, including CDK2. While direct comparative data is scarce, the information presented in this guide provides a foundation for researchers to understand the current landscape and potential of these two isomeric systems. Further head-to-head studies are warranted to fully elucidate the comparative advantages and structure-activity relationships of each scaffold, which will undoubtedly accelerate the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Biological Evaluation of Novel Pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of recently developed pyrazolo[4,3-c]pyridine and related pyrazolopyridine derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity: A Focus on Kinase Inhibition
Novel pyrazolo[4,3-c]pyridine derivatives and their isomers have emerged as potent inhibitors of various protein kinases implicated in cancer progression. Their structural similarity to the purine core of ATP allows them to effectively compete for the ATP-binding site of these enzymes.[1][2]
Tropomyosin Receptor Kinase A (TrKA) Inhibition
A series of novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines, derived from a pyrazolopyridine core, have demonstrated potent inhibitory effects on TrKA, a key target in various cancers.[3]
| Compound | Target Cancer Cell Line | TrKA IC50 (µg/mL) | Reference Drug (Larotrectinib) IC50 (µg/mL) |
| 7b | HepG2 | 0.064 ± 0.0037 | 0.034 ± 0.0021 |
| 16c | HepG2 | 0.047 ± 0.0027 | 0.034 ± 0.0021 |
Data sourced from a 2024 study on novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines.[3]
Compounds 7b and 16c exhibit TrKA inhibitory activity comparable to the FDA-approved drug Larotrectinib, highlighting their potential as next-generation anticancer agents.[3] Furthermore, these compounds were found to induce cell cycle arrest at the G2/M phase in HepG2 cells.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives have been identified as potent inhibitors of the EGFR signaling pathway, a critical driver in many epithelial cancers.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | Not specified in the study |
| Compound 1 | HeLa (Cervical Cancer) | 11.0 | Not specified in the study |
Data from a study on novel pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives.[4][5]
Compound 1 demonstrated significant antiproliferative activity against cancer cell lines with high expression of wild-type EGFR.[4][5] Mechanistic studies revealed that this compound inhibits the activation of EGFR and downstream signaling proteins, including Akt and Erk1/2.[4][5]
Caption: EGFR Signaling Pathway Inhibition by Compound 1.
Anti-inflammatory Activity: Targeting NO Production
Recent research has also explored the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, focusing on their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.[6][7]
| Compound | Cell Line | NO Production IC50 (µM) | Positive Control (1400W) IC50 (µM) |
| 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline) | RAW 264.7 | ~ comparable to 1400W | Not specified in the study |
| 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) | RAW 264.7 | ~ comparable to 1400W | Not specified in the study |
Data from a study on pyrazolo[4,3-c]quinoline derivatives as anti-inflammatory agents.[6][7]
Compounds 2i and 2m demonstrated significant inhibition of lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells, with a potency nearly equal to the positive control, 1400W.[6][7] The anti-inflammatory mechanism is suggested to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[6][7]
Caption: Anti-inflammatory Workflow of Compounds 2i and 2m.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA at optimized concentrations and pH.
-
ATP Solution: Prepared in kinase buffer to the desired final concentration.
-
Substrate: A specific peptide or protein substrate for the kinase, often biotinylated or fluorescently labeled.
-
Test Compounds: Dissolved in DMSO to create stock solutions, then serially diluted.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase enzyme to the kinase buffer.
-
Add the test compound at various concentrations (and a DMSO control).
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The method of detection depends on the assay format (e.g., luminescence, fluorescence, or radioactivity). For example, in a luminescence-based assay like Kinase-Glo®, the amount of ATP remaining after the reaction is quantified.
-
-
Data Analysis:
-
The kinase activity is measured for each compound concentration.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO).
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
The MTT reagent is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Caption: MTT Assay Experimental Workflow.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production | MDPI [mdpi.com]
- 7. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the cytotoxicity of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives on cancer cell lines
Comparative Cytotoxicity of Related Pyrazolopyridine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of pyrazolopyridine derivatives against various cancer cell lines. It is crucial to note that these compounds are not direct derivatives of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine but represent the broader class of pyrazolopyridines, which have demonstrated significant anticancer potential.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8c | Pyrazolo[3,4-b]pyridine | Leukemia (K562) | Not specified | Etoposide | Not specified |
| Leukemia (MV4-11) | Not specified | ||||
| (Broad panel) | GI50 MG-MID: 1.33 | ||||
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Breast (MCF-7) | ≤0.01 | Paclitaxel | Not specified |
| (Broad NCI-60 panel) | GI50: ≤0.01 | ||||
| Compound I2 | Pyrazolo[3,4-b]pyridin-6-one | Breast (MDA-MB-231) | 3.30 | - | - |
| Cervical (HeLa) | 5.04 | ||||
| Breast (MCF-7) | 5.08 | ||||
| Liver (HepG2) | 3.71 | ||||
| Nasopharyngeal (CNE2) | 2.99 | ||||
| Colon (HCT116) | 5.72 |
Note: GI50 MG-MID represents the mean graph midpoint of the growth inhibition curve over a panel of cell lines, offering a broad measure of antiproliferative activity.
Standard Experimental Protocols
The assessment of cytotoxicity for novel compounds typically involves a series of standardized in vitro assays. The following protocols are commonly employed in the evaluation of pyrazolopyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compounds, flow cytometry-based assays are frequently used.
-
Cell Treatment: Cells are treated with the pyrazolopyridine derivatives at concentrations around their IC50 values for a specified period (e.g., 24 or 48 hours).
-
Cell Staining:
-
Apoptosis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).
-
Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye such as PI.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M phases).
Research Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for assessing the cytotoxicity of novel compounds and a simplified representation of a signaling pathway that could be investigated.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Potential signaling pathway inhibition.
A Comparative Guide to Pyrazolopyridine-Based CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazolopyridine scaffolds as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle whose dysregulation is a hallmark of cancer. While specific quantitative data for the pyrazolo[4,3-c]pyridine scaffold is limited in publicly available literature, this guide will focus on the closely related and well-documented pyrazolo[3,4-b]pyridine scaffold. This will be compared against established clinical CDK inhibitors to provide a robust validation framework.
Introduction to CDK Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that drive the progression of the cell cycle.[1] Their activity is dependent on association with regulatory cyclin subunits, and this activity fluctuates throughout the cell cycle phases.[2] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs has become a cornerstone of modern oncology, with several approved drugs targeting these kinases.[3] The goal of CDK inhibitors is to halt the cell cycle, primarily at the G1/S transition, thereby preventing cancer cell division.
Performance Comparison of CDK Inhibitor Scaffolds
The efficacy of a CDK inhibitor is determined by its potency (how much of the drug is needed to inhibit the target, measured by IC50) and its selectivity (which CDKs it inhibits). High selectivity for cancer-relevant CDKs (like CDK2, CDK4, CDK6, CDK9) over others can lead to a better therapeutic window and fewer off-target side effects.
Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine framework is a promising heterocyclic scaffold that has been extensively investigated for CDK inhibition, particularly against CDK2 and CDK9.[2][4]
| Compound ID | Target Kinase | IC50 (µM) | Notes |
| Compound 14g | CDK2/cyclin A | 0.460 | A pyrazolo[3,4-b]pyridine derivative showing good inhibitory activity.[2] |
| CDK9/cyclin T1 | 0.801 | Also shows activity against the transcriptional kinase CDK9.[2] | |
| Compound 9a | CDK2/cyclin A | 1.630 | A pyrazolo[3,4-b]pyridine derivative.[2] |
| CDK9/cyclin T1 | 0.262 | Demonstrates potent inhibition of CDK9.[2] | |
| Compound 8 | CDK2/cyclin A2 | 0.65 | A 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.[4] |
| Roscovitine | CDK2/cyclin A | 0.394 | Reference CDK2 inhibitor for comparison.[4] |
| Ribociclib | CDK2/cyclin A | 0.068 | FDA-approved CDK4/6 inhibitor, shown here for CDK2 activity comparison.[2] |
| CDK9/cyclin T1 | 0.050 | FDA-approved CDK4/6 inhibitor, shown here for CDK9 activity comparison.[2] |
Alternative Scaffolds: FDA-Approved CDK4/6 Inhibitors
The clinical landscape is dominated by highly selective CDK4/6 inhibitors. These drugs, based on different core scaffolds, have transformed the treatment of HR-positive breast cancer.[5][6][7]
| Drug (Scaffold) | Target Kinase | IC50 (nM) | Selectivity Notes |
| Palbociclib | CDK4/cyclin D1 | 11 | Highly selective for CDK4/6. Based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6] |
| (Pyrido[2,3-d]pyrimidine) | CDK6/cyclin D3 | 16 | |
| Ribociclib | CDK4/cyclin D1 | 10 | Highly selective for CDK4/6. Also based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[5][6] |
| (Pyrido[2,3-d]pyrimidine) | CDK6/cyclin D3 | 39 | |
| Abemaciclib | CDK4/cyclin D1 | 2 | Potent CDK4 inhibitor with 14-fold greater potency against CDK4 than CDK6.[5][6] |
| (2-Anilino-pyrimidine-benzimidazole) | CDK6/cyclin D3 | 10 | Based on a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold.[5][6] Also inhibits CDK9 at higher concentrations.[5][6] |
| CDK9 | ~100-200 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition Profiles for Pyrazolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors, recognized as a "privileged" structure in medicinal chemistry. Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase active site. The isomeric form of the pyrazolopyridine core—defined by the arrangement of nitrogen atoms within the bicyclic system—is a critical determinant of kinase binding affinity and selectivity. This guide provides a comparative analysis of the kinase inhibition profiles of various pyrazolopyridine isomers, supported by experimental data, to aid in the rational design of next-generation kinase inhibitors.
Kinase Inhibition Profiles: A Comparative Overview
For instance, the 1H-pyrazolo[3,4-b]pyridine core is the most extensively studied isomer in kinase inhibitor design.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can lead to highly potent and selective inhibitors for a variety of kinases. In a notable example, the replacement of a 1H-indazole with a 1H-pyrazolo[3,4-b]pyridine core in a series of fibroblast growth factor receptor (FGFR) inhibitors resulted in an 11-fold increase in potency against FGFR1. This highlights the favorable interactions afforded by the specific nitrogen arrangement of the pyrazolo[3,4-b]pyridine isomer in the ATP-binding pocket of FGFR1.
Conversely, the pyrazolo[1,5-a]pyridine isomer has also proven to be a valuable scaffold. In the development of C-terminal Src kinase (CSK) inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core led to a significant improvement in potency, attributed to enhanced hydrogen bonding with the hinge residues.[1]
Furthermore, a comparative study involving indazole and pyrazolo[4,3-b]pyridine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK) revealed that both scaffolds exhibited similar enzymatic inhibition, suggesting that in some contexts, different isomeric and related heterocyclic systems can achieve comparable interactions.[1]
The following table summarizes the inhibitory activities of representative pyrazolopyridine isomers against various kinases. It is important to note that the substituents on these molecules differ, and thus the data illustrates the general potential of each scaffold rather than a direct, controlled comparison.
| Pyrazolopyridine Isomer | Compound/Reference | Target Kinase(s) | IC50 (nM) |
| 1H-Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2 |
| Compound C03 | TRKA | 56 | |
| Pyrazolo[1,5-a]pyridine | Compound 28 | CSK | <3 |
| Pyrazolo[4,3-b]pyridine | Compound 39 (and indazole analog) | ITK | Similar enzymatic inhibition |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2 | 57 |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | Compound 14 | CDK2 | 57 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
A robust and reproducible experimental methodology is crucial for the accurate determination of kinase inhibition profiles. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of a broad range of kinases.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
2. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
3. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase enzyme and the specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration, and it is a common target for pyrazolopyridine-based inhibitors.
Caption: Simplified Src kinase signaling pathway and the point of intervention for pyrazolopyridine inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Assessment of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine and its Analogs as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of pyrazolo[4,3-c]pyridine derivatives and related pyrazolopyridine compounds against various protein kinases. While specific docking studies for 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine are not extensively documented in publicly available literature, this guide draws upon data from structurally similar compounds to offer insights into its potential as a protein kinase inhibitor. The following sections detail the performance of alternative compounds, outline common experimental protocols for in silico docking, and present quantitative data to facilitate comparison.
Performance Comparison of Pyrazolopyridine Derivatives
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binder in the ATP-binding pocket of protein kinases.[1] Various derivatives have been synthesized and evaluated as inhibitors of a range of kinases critical in cancer and other diseases.
Below is a summary of the performance of several pyrazolopyridine derivatives against different protein kinase targets, providing a benchmark for the potential efficacy of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
| Compound Class | Target Kinase | Key Findings | Reference |
| Pyridine Derivatives | CDK2 | A series of pyridine derivatives showed significant inhibition of CDK2, with the most potent compound exhibiting an IC50 of 0.24 µM, which is more potent than the reference compound roscovitine (IC50 0.39 µM).[2][3] Molecular docking studies revealed a similar binding mode to the reference compound in the CDK2 active site.[2][3] | [2][3] |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | A series of pyrazolo[3,4-b]pyridine derivatives yielded docking scores ranging from -12.672 to -14.169 kcal/mol.[4] The most promising ligand formed five conventional hydrogen bonds with key residues in the TRKA active site.[4] | [4] |
| Pyrazole and Pyrazolopyridine Derivatives | EGFR/VEGFR-2 | Certain pyrazole and pyrazolopyridine derivatives demonstrated dual inhibitory potential against both EGFR and VEGFR-2, with IC50 values in the nanomolar range.[5] The most active compound showed promising selectivity towards cancer cells over normal cells.[5] | [5] |
| 1H-pyrazolo[3,4-c]pyridine Derivatives | HPK1 | Novel pyrazolopyridine derivatives were identified as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[6] The lead compound demonstrated potent enzymatic and cellular activity with good kinase selectivity.[6] | [6] |
| 1H-pyrazolo[3,4-b]pyridine Derivatives | TBK1 | A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound showing an IC50 value of 0.2 nM.[7] | [7] |
Experimental Protocols for In Silico Docking
The following outlines a generalized workflow and specific protocols commonly employed in the in silico docking of small molecules to protein kinases, based on methodologies reported in the literature.[2][4][8]
General In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Key Experimental Steps:
-
Protein Preparation : The three-dimensional crystal structure of the target protein kinase is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation : The 2D structure of the ligand (e.g., 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine or its analogs) is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.
-
Binding Site Identification and Grid Generation : The active site of the kinase is defined, often based on the location of a co-crystallized inhibitor. A grid box is then generated around this binding site to define the space where the docking algorithm will search for favorable ligand poses.
-
Molecular Docking : A docking algorithm is used to place the ligand into the defined binding site in various orientations and conformations. Popular software for this purpose includes AutoDock, C-Docker (Discovery Studio), and Glide (Schrödinger).[2][8][9] The program then calculates a docking score or binding energy for each pose, which predicts the binding affinity between the ligand and the protein.
-
Validation of the Docking Protocol : To ensure the reliability of the docking procedure, the co-crystallized ligand is often re-docked into the protein's active site. The root mean square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4]
-
Analysis of Results : The docking results are analyzed to identify the best-scoring poses and to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.
Signaling Pathway Context: The Role of CDK2 in Cell Cycle Regulation
Many of the evaluated pyrazolopyridine derivatives target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy. The diagram below illustrates the central role of CDK2 in the G1/S phase transition.
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Mechanism: Pyrazolo[4,3-c]pyridine Inhibitors Effectively Target the c-Met Signaling Pathway
A detailed comparison of pyrazolo[4,3-c]pyridine-based inhibitors with other c-Met targeting agents reveals their potential as potent and selective therapeutics for cancer treatment. This guide provides an objective analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3][4] A promising class of compounds, pyrazolo[4,3-c]pyridine derivatives, has emerged as potent inhibitors of c-Met. This guide delves into the mechanism of action of these inhibitors, presenting a comparative analysis with established c-Met inhibitors, and providing detailed experimental methodologies for their evaluation.
Comparative Efficacy of c-Met Inhibitors
Quantitative analysis of the inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against c-Met and other kinases demonstrates their high potency and selectivity. The data presented below summarizes the enzymatic inhibitory activity (IC50) and cellular potency of a representative pyrazolo[4,3-c]pyridine compound, 8c , in comparison to the well-established multi-kinase inhibitor Crizotinib and the highly selective next-generation inhibitor Capmatinib.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular Potency (Cell Line) | Reference |
| Compound 8c (Pyrazolo[4,3-c]pyridine) | c-Met | 68 | Low micromolar (MKN45, EBC-1) | |
| Crizotinib | c-Met, ALK, ROS1 | 22.5 | Varies by cell line (NSCLC) | [1] |
| Capmatinib | c-Met | 0.6 | 0.92 nM (NCI-H1993 NSCLC) | [1] |
Table 1: Comparative in vitro activity of c-Met inhibitors. Lower IC50 values indicate higher potency.
Compound 8c demonstrates potent inhibitory activity against the c-Met kinase with an IC50 of 68 nM. Furthermore, it exhibits significant cellular potency against the MKN45 and EBC-1 cancer cell lines in the low micromolar range. Notably, compound 8c shows over 50-fold selectivity for c-Met against other tested tyrosine kinases, highlighting its specific mechanism of action.
The c-Met Signaling Pathway and Point of Inhibition
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell growth, proliferation, and survival.[5] Pyrazolo[4,3-c]pyridine-based inhibitors, such as compound 8c, act by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
c-Met Kinase Inhibition Assay
This assay determines the in vitro potency of compounds against the c-Met kinase.
Materials:
-
Recombinant c-Met enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[1]
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., pyrazolo[4,3-c]pyridine derivative)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, followed by 40 µL of a solution containing the c-Met enzyme and the substrate in kinase buffer.
-
Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of c-Met Phosphorylation
This experiment confirms the inhibitory effect of the compounds on c-Met signaling within a cellular context.
Materials:
-
Cancer cell line with active c-Met signaling (e.g., MKN45, EBC-1)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cancer cells with varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor for a specified duration. Include an untreated control.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-c-Met antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-c-Met antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of c-Met phosphorylation.
Conclusion
Pyrazolo[4,3-c]pyridine-based inhibitors represent a promising class of targeted therapies that effectively inhibit the c-Met signaling pathway. Their high potency and selectivity, as demonstrated by both enzymatic and cellular assays, underscore their potential for further development as anti-cancer agents. The provided experimental protocols offer a framework for researchers to further investigate and validate the mechanism of action of these and other novel c-Met inhibitors.
References
A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-c]pyridines: Efficiency and Yield Analysis
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-cancer agents. The efficient construction of this bicyclic system is a key focus for synthetic chemists in drug discovery. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of pyrazolo[4,3-c]pyridines, with a focus on reaction efficiency and product yield.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three prominent synthetic routes to pyrazolo[4,3-c]pyridines. The selected methods offer a range of approaches, from multicomponent reactions to sequential cyclizations, each with its own set of advantages and limitations.
| Synthetic Route | Key Transformation | Starting Materials | Reagents & Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Route A: Multicomponent Sonogashira Coupling | One-pot Sonogashira coupling and annulation | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylamine | Pd(PPh₃)₂Cl₂ (6 mol%), microwave irradiation | 51% (for a specific derivative)[1] | High synthetic efficiency, one-pot procedure.[1] | Moderate yields, requires microwave conditions. |
| Route B: Electrophilic Cyclization of Azides | Iodine-mediated electrophilic cyclization | 2-alkynyl benzyl azides | I₂, K₃PO₄ or NaHCO₃, DCM, room temperature, 12 h | 70-88%[2] | High yields, mild reaction conditions.[2] | Multi-step preparation of the azide starting material.[2] |
| Route C: Nucleophilic Aromatic Substitution and Cyclization | SₙAr followed by intramolecular cyclization | 3-amino-4-methylpyrazole, 2-chloropyridine | K₂CO₃, DMF, reflux | Not explicitly stated in the provided abstract, but described as a "reliable method".[3] | Utilizes readily available starting materials.[3] | Potentially harsh reflux conditions, yield not specified in the initial overview. |
Experimental Protocols
Route A: Multicomponent Sonogashira Coupling
This one-pot procedure allows for the rapid assembly of the pyrazolo[4,3-c]pyridine core from simple starting materials.[1]
Materials:
-
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
-
Terminal alkyne
-
tert-butylamine
-
Pd(PPh₃)₂Cl₂
Procedure: A mixture of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, the terminal alkyne, tert-butylamine, and 6 mol % of Pd(PPh₃)₂Cl₂ is subjected to microwave irradiation. The specific temperature and reaction time will vary depending on the substrates used. Following the reaction, the desired pyrazolo[4,3-c]pyridine is isolated and purified using standard chromatographic techniques.
Route B: Electrophilic Cyclization of Azides
This high-yield method relies on the electrophilic activation of an alkyne by iodine to trigger the cyclization of a strategically positioned azide.[2]
Materials:
-
2-alkynyl benzyl azide
-
Iodine (I₂)
-
Potassium phosphate (K₃PO₄) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure: The 2-alkynyl benzyl azide is dissolved in dichloromethane. To this solution, iodine and a suitable base (five equivalents of K₃PO₄ for primary azides or one equivalent of NaHCO₃ for secondary azides) are added.[2] The reaction mixture is stirred at room temperature in the dark for 12 hours.[2] Upon completion, the reaction is quenched and the product is extracted, dried, and purified by column chromatography to afford the 7-iodo-pyrazolo[4,3-c]pyridine derivative.
Route C: Nucleophilic Aromatic Substitution and Cyclization
This classical approach involves the sequential formation of the pyridine ring onto a pre-existing pyrazole.[3]
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: A mixture of 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous N,N-dimethylformamide is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by silica gel column chromatography.
Synthetic Strategy Visualization
The following diagram illustrates the conceptual workflow and comparison of the three synthetic routes for pyrazolo[4,3-c]pyridines.
Caption: Comparative workflow of three synthetic routes to pyrazolo[4,3-c]pyridines.
References
evaluation of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives against a panel of cancer cell lines
A comprehensive analysis of novel pyrazolo[4,3-c]pyridine derivatives reveals their promising cytotoxic activity against a panel of human cancer cell lines. This guide presents a comparative evaluation of their efficacy, details the experimental protocols for their assessment, and explores their potential mechanism of action through molecular modeling.
In a recent study, a series of novel pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). The findings from this research provide valuable insights for scientists and drug development professionals working in oncology.
Comparative Anticancer Activity
The cytotoxic effects of the synthesized pyrazolo[4,3-c]pyridine derivatives were quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The results, summarized in the table below, demonstrate that several compounds exhibit potent anticancer activity, with some showing greater efficacy than the standard reference drug, Doxorubicin.
| Compound | MCF-7 (µg/mL) | HepG2 (µg/mL) | HCT-116 (µg/mL) |
| Derivative 1 | 1.937 | 3.695 | - |
| Derivative 2 | - | - | 2.914 |
| Doxorubicin | 4.162 | 3.832 | 3.676 |
Data sourced from a study by Metwally and Deeb (2018).
Notably, Derivative 1 demonstrated the most potent activity against the MCF-7 and HepG2 cell lines, with IC50 values of 1.937 µg/mL and 3.695 µg/mL, respectively. Derivative 2, on the other hand, showed excellent inhibitory activity against the HCT-116 cell line with an IC50 value of 2.914 µg/mL.
Experimental Protocols
The evaluation of the anticancer activity of the pyrazolo[4,3-c]pyridine derivatives was conducted using a standard and well-established method.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Protocol Steps:
-
Cell Seeding: Human cancer cells (MCF-7, HepG2, and HCT-116) were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the pyrazolo[4,3-c]pyridine derivatives and incubated for a specified period.
-
MTT Addition: Following incubation, the MTT reagent was added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values were then calculated from the dose-response curves.
Putative Mechanism of Action: Insights from Molecular Modeling
To understand the potential mechanism behind the observed anticancer activity, a molecular modeling study was conducted. This computational approach helps to predict how the synthesized compounds might interact with specific molecular targets within the cancer cells.
Logical Relationship: Drug Action
Caption: Postulated mechanism of anticancer action.
The molecular docking studies suggest that these pyrazolo[4,3-c]pyridine derivatives may exert their anticancer effects by inhibiting key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compounds can block their activity, leading to a halt in the cell cycle and ultimately inducing programmed cell death, or apoptosis, in cancer cells. This proposed mechanism provides a strong rationale for the observed cytotoxic activity and highlights the therapeutic potential of this class of compounds. Further investigation into the specific kinase targets and signaling pathways is warranted to fully elucidate their mechanism of action.
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
This chlorinated heterocyclic compound should be treated as hazardous waste, requiring strict adherence to disposal protocols. The following procedures are based on established guidelines for the disposal of pyridine derivatives and chlorinated compounds and are intended to provide a clear, step-by-step operational plan.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine waste must be conducted in compliance with all local, state, and federal regulations.
-
Waste Identification and Segregation: All materials contaminated with 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste.[1] It is particularly important to store it separately from strong oxidizing agents and acids.[1][2]
-
Containerization: Collect the hazardous waste in a designated, compatible, and properly sealed container.[1][2] The container must be clearly labeled as hazardous waste, indicating the full chemical name and associated hazards (e.g., Toxic, Irritant).[1]
-
Storage: The waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1][2] Ensure the storage area is cool and dry, away from direct sunlight and sources of ignition.[2][3]
-
Disposal Request: Once the container is full or is no longer being used, a chemical collection request should be completed and submitted to your institution's EHS department or designated hazardous waste management provider.[2]
-
Final Disposal Method: While the specific disposal method will be determined by the waste management facility, incineration is a common and effective method for the disposal of waste pyridine and its derivatives.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Caption: Disposal workflow for 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
